molecular formula C8H8BrClO2 B1523080 1-Bromo-2-chloro-4,5-dimethoxybenzene CAS No. 753502-60-2

1-Bromo-2-chloro-4,5-dimethoxybenzene

Cat. No.: B1523080
CAS No.: 753502-60-2
M. Wt: 251.5 g/mol
InChI Key: BXXGRXCHOHYKGC-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8BrClO2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-chloro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXGRXCHOHYKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655593
Record name 1-Bromo-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753502-60-2
Record name 1-Bromo-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-bromo-4,5-dimethoxychlorobenzene synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identity, and chemical context of 2-bromo-4,5-dimethoxychlorobenzene , formally identified as 1-bromo-2-chloro-4,5-dimethoxybenzene .

Synonyms, Nomenclature, and Structural Identity[1]

Executive Summary & Chemical Identity

2-bromo-4,5-dimethoxychlorobenzene is a tetra-substituted aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and polychlorinated biphenyl (PCB) metabolites.

In rigorous scientific communication, the name This compound is preferred to avoid ambiguity regarding the numbering origin. The user's provided name treats "chlorobenzene" as the parent structure, forcing the chlorine atom to position 1, whereas IUPAC systematic naming treats "benzene" as the parent, assigning position 1 to bromine based on alphabetical priority.

Core Identifiers Table
Identifier TypeValueContext
Preferred IUPAC Name This compound Official systematic name
Common/User Name 2-bromo-4,5-dimethoxychlorobenzeneSemi-systematic (Chlorobenzene parent)
CAS Registry Number 753502-60-2 Unique numerical identifier
Molecular Formula C₈H₈BrClO₂Elemental composition
Molecular Weight 251.50 g/mol Average mass
SMILES COc1cc(Cl)c(Br)cc1OCDatabase search string
InChI Key PAJNRELOTRXFAQ-UHFFFAOYSA-NDigital signature
Nomenclature Mechanics & Priority Logic

The confusion between "1-bromo-2-chloro..." and "2-bromo...chlorobenzene" stems from two conflicting naming conventions. Understanding this is critical for accurate database searching (e.g., SciFinder, Reaxys).

The "Chlorobenzene" Trap

When "chlorobenzene" is used as the parent root:

  • Anchor: The Chlorine atom is automatically assigned Position 1 .

  • Numbering: The ring is numbered to give the next substituent (Bromo) the lowest possible number (Position 2).

  • Result: 2-bromo-4,5-dimethoxychlorobenzene.[1][2][3]

    • Risk: This is non-standard for IUPAC but common in industrial catalogs.

The IUPAC Systematic Standard

When "benzene" is the parent root (Standard):

  • Locant Set: The substituents are at positions 1, 2, 4, and 5 regardless of where we start.

  • Alphabetical Priority: When locant sets are identical (1,2,4,5 vs 1,2,4,5), priority is assigned alphabetically.

    • B romo > C hloro > M ethoxy.

  • Result: Bromine gets Position 1. Chlorine gets Position 2.[4]

  • Final Name: this compound.

Nomenclature Decision Flowchart

The following diagram illustrates the logical pathway to the correct systematic name.

NomenclatureLogic Start Analyze Structure: Tetra-substituted Benzene Substituents Identify Groups: -Br (Bromo) -Cl (Chloro) -OCH3 (Methoxy) x2 Start->Substituents Locants Determine Locants: Positions 1, 2, 4, 5 (Lowest possible set) Substituents->Locants Priority Apply Alphabetical Priority: Bromo (B) vs Chloro (C) Locants->Priority Decision1 Assign Position 1: Bromo (B comes before C) Priority->Decision1 B > C Decision2 Assign Position 2: Chloro Decision1->Decision2 FinalName Final IUPAC Name: This compound Decision2->FinalName AltName Alternative (Parent-Based): 2-bromo-4,5-dimethoxychlorobenzene Decision2->AltName If parent is Chlorobenzene

Figure 1: Decision logic for IUPAC nomenclature priority rules applied to CAS 753502-60-2.

Synthetic Context & Applications

As a Senior Application Scientist, it is vital to understand why this molecule is synthesized. It serves as a precise scaffold for introducing halogenated functionalities into complex aromatic systems.

A. Synthesis Workflow (Halogenation Control)

The synthesis typically proceeds from 1-bromo-3,4-dimethoxybenzene (4-bromoveratrole). The presence of the methoxy groups (strong electron donors) activates the ring, directing electrophilic aromatic substitution (chlorination) to the para positions relative to the methoxy groups.

  • Starting Material: 4-Bromoveratrole

  • Reagent:

    
     (in situ generation of 
    
    
    
    ) or
    
    
    -chlorosuccinimide (NCS).
  • Mechanism: The methoxy groups at 3 and 4 direct the incoming chlorine to position 6 (which becomes position 2 in the final numbering).

B. Pharmaceutical & Environmental Research
  • PCB Metabolite Standards: This compound is used to synthesize hydroxylated polychlorinated biphenyls (OH-PCBs). These standards are crucial for toxicology studies to track how environmental pollutants metabolize in human systems.

  • Suzuki Coupling: The distinct reactivity of the C-Br vs. C-Cl bond allows for selective functionalization. Under standard Palladium-catalyzed conditions, the C-Br bond reacts significantly faster than the C-Cl bond.

    • Application: Researchers can selectively couple an aryl boronic acid at the Br position while leaving the Cl position intact for later modification.

Selective Coupling Diagram

ReactionSelectivity Molecule 1-bromo-2-chloro- 4,5-dimethoxybenzene Intermediate Product A: Biaryl coupled at Pos 1 (Cl remains at Pos 2) Molecule->Intermediate Fast (C-Br bond) SideProduct Product B (Unwanted): Coupling at Pos 2 Molecule->SideProduct Slow (C-Cl bond) Reagent Ar-B(OH)2 Pd(0) Catalyst Reagent->Molecule

Figure 2: Chemo-selective reactivity profile. The Bromine atom provides a specific handle for cross-coupling reactions, preserving the Chlorine for secondary transformations.

Experimental & Safety Protocols

When handling 2-bromo-4,5-dimethoxychlorobenzene, standard aryl halide protocols apply.

  • Physical State: Typically a white to off-white crystalline solid.

  • Solubility: Soluble in chloroform (

    
    ), dichloromethane (
    
    
    
    ), and ethyl acetate. Poorly soluble in water.
  • Handling:

    • Inhalation: Use a fume hood. Aryl halides can be respiratory irritants.

    • Storage: Store in a cool, dry place. Light sensitive (protect from direct UV to prevent dehalogenation).

  • Verification:

    • 1H NMR: Look for two distinct aromatic singlets (due to the para relationship of protons) and two methoxy singlets.

    • Mass Spec: The isotopic pattern is diagnostic. You will see a characteristic "M, M+2, M+4" pattern due to the presence of both

      
       and 
      
      
      
      .
References
  • ChemScene. (n.d.). This compound Product Data. Retrieved from [2]

  • MolPort. (n.d.). Compound 753502-60-2 Details. Retrieved from

  • Song, Y., Parkin, S., & Lehmler, H. J. (2008). 1-Bromo-4-chloro-2,5-dimethoxybenzene.[5] Acta Crystallographica Section E: Structure Reports Online. Retrieved from

  • PubChem. (2025).[6] 2-Bromo-4,5-dimethoxybenzyl bromide (Related Analog Data). National Library of Medicine. Retrieved from

Sources

Chemical structure of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Application of 1-Bromo-2-chloro-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. As a versatile building block, its unique substitution pattern provides a platform for the strategic development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This document delves into its structural characteristics, validated synthetic protocols, reactivity profile, and potential applications, providing field-proven insights for R&D professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 753502-60-2) is a polysubstituted benzene derivative.[1][2] Its structure features a benzene ring functionalized with two electron-donating methoxy groups and two distinct electron-withdrawing halogen atoms, bromine and chlorine, at adjacent positions. This arrangement creates a unique electronic and steric environment that dictates its chemical behavior and synthetic utility.

The molecular structure has been elucidated through single-crystal X-ray diffraction, which reveals that the two methoxy groups are approximately coplanar with the benzene ring.[3][4] This planarity is a common feature in methoxybenzenes that lack bulky ortho substituents and influences the molecule's overall conformation and reactivity.[3]

Table 1: Physicochemical and Computational Data A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource
CAS Number 753502-60-2[1][2][5]
Molecular Formula C₈H₈BrClO₂[1][2]
Molecular Weight 251.50 g/mol [1][2]
Synonym(s) 2-bromo-4,5-dimethoxychlorobenzene[1][2]
SMILES COC1=C(C=C(C(=C1)Br)Cl)OC[1]
Topological Polar Surface Area (TPSA) 18.46 Ų[1]
LogP (calculated) 3.1197[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is achieved through electrophilic aromatic substitution on a suitable precursor. The most direct and reported method involves the selective chlorination of 1-bromo-3,4-dimethoxybenzene.[3]

Causality in Experimental Design:

The choice of starting material, 1-bromo-3,4-dimethoxybenzene (a derivative of veratrole), is strategic.[6] The two methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. In this precursor, the positions ortho to the methoxy groups are C2 and C6, and the position para to the C4-methoxy is C1 (already occupied by bromine). The C2 position is sterically less hindered and electronically activated by both methoxy groups, making it the most probable site for electrophilic chlorination. The use of a mild chlorinating system, such as hydrochloric acid and hydrogen peroxide (HCl/H₂O₂), provides a controlled source of the electrophilic chlorine species, minimizing over-halogenation and side-product formation.[3][7]

Experimental Protocol: Synthesis via Chlorination

This protocol describes the chlorination of 1-bromo-3,4-dimethoxybenzene to yield the title compound.

Materials:

  • 1-bromo-3,4-dimethoxybenzene

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Suitable organic solvent (e.g., Dichloromethane or Chloroform)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 1-bromo-3,4-dimethoxybenzene in a suitable organic solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly and sequentially add hydrochloric acid followed by the dropwise addition of hydrogen peroxide. The HCl and H₂O₂ react in situ to form the chlorinating agent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform) to yield pure this compound.[3]

Visualization of Synthetic Workflow

SynthesisWorkflow Figure 1: Synthetic Workflow for this compound Start Start: 1-bromo-3,4-dimethoxybenzene Reaction Electrophilic Aromatic Substitution (Chlorination at C2) Start->Reaction Reagents Chlorination Reagents (HCl / H₂O₂) Reagents->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. In modern organic synthesis, particularly in drug development, the ability to perform selective, sequential reactions on a polysubstituted scaffold is paramount.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[8] This reactivity difference allows for selective functionalization at the C1 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This two-step functionalization strategy is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.

  • Nucleophilic Aromatic Substitution (SNAr): While the electron-donating methoxy groups generally disfavor SNAr, the presence of two halogens can still permit substitution under forcing conditions, especially if a strongly activating group (e.g., nitro) were present elsewhere on a similar scaffold.[9]

The presence of bromine also introduces the possibility of forming "halogen bonds," a type of non-covalent interaction that can influence crystal packing and drug-receptor binding.[10][11][12]

Visualization of Application Logic

ApplicationLogic Figure 2: Logic for Sequential Functionalization Start This compound Step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Reactive Site: C1-Br Start->Step1 Intermediate Monofunctionalized Intermediate (New group at C1, Cl at C2) Step1->Intermediate Step2 Step 2: Further Transformation (e.g., Coupling, SNAr) Reactive Site: C2-Cl Intermediate->Step2 Product Disubstituted, Complex Molecule Step2->Product

Caption: Logical workflow for the use of the title compound in multi-step synthesis.

Spectroscopic Characterization Profile

Confirmation of the structure and purity of this compound relies on a combination of standard spectroscopic techniques. While specific experimental spectra are proprietary or not widely published, the expected data can be reliably predicted based on the molecular structure.[5][13]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Two singlets in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the two non-equivalent aromatic protons. - Two singlets for the methoxy groups (approx. 3.8-4.0 ppm), which may be non-equivalent due to the ortho substituents.
¹³C NMR - Six distinct signals in the aromatic region, two of which would correspond to the carbons bearing the methoxy groups, two bearing the halogens, and two bearing hydrogens. - Two signals in the aliphatic region (approx. 55-65 ppm) for the two methoxy carbons.
IR Spectroscopy - C-H stretching (aromatic) ~3050-3100 cm⁻¹ - C-H stretching (aliphatic, from -OCH₃) ~2850-2960 cm⁻¹ - C=C stretching (aromatic ring) ~1500-1600 cm⁻¹ - C-O stretching (aryl ether) ~1200-1275 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric) - C-Br and C-Cl stretching in the fingerprint region (< 1000 cm⁻¹)
Mass Spectrometry (EI) - A complex molecular ion (M⁺) cluster due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most intense peaks would be at m/z 250, 252, and 254, with a characteristic intensity ratio.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced organic synthesis. Its structural rigidity, defined by X-ray crystallography, and the differential reactivity of its halogen atoms make it an exemplary tool for the construction of complex molecular architectures. For scientists engaged in drug discovery and the development of fine chemicals, this compound offers a reliable platform for creating novel entities through sequential, site-selective functionalization. The robust synthetic protocol and predictable reactivity profile underscore its value as a key building block in modern chemical R&D.

References

  • MolPort. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-2-chloro-4,5-dimethoxy-benzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o813. [Link]

  • PrepChem. (n.d.). Synthesis of veratraldehyde. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Preparative synthesis of veratraldehyde and citral oxime esters. Retrieved February 20, 2026, from [Link]

  • Biblioteca Digital Exactas. (2015). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Veratraldehyde. Retrieved February 20, 2026, from [Link]

  • International Union of Crystallography. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 53207-00-4 | Product Name : 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • Cukiernik, F. D., Zelcer, A., Garland, M. T., & Baggio, R. (2008). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o604–o608. [Link]

  • OC-Praktikum. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved February 20, 2026, from [Link]

  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved February 20, 2026, from [Link]

  • PubMed. (2010). 1-Bromo-2-chloro-4,5-dimethoxy-benzene. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2010). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. Retrieved February 20, 2026, from [Link]

  • Springer. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved February 20, 2026, from [Link]

Sources

1-Bromo-2-chloro-4,5-dimethoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-2-chloro-4,5-dimethoxybenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to the scientific community. We will delve into its core molecular properties, detailed synthesis protocols, and critical applications in toxicology, environmental science, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative scientific literature.

Core Molecular Profile

This compound is a polysubstituted benzene derivative. Its unique arrangement of bromo, chloro, and methoxy substituents makes it a valuable and versatile intermediate in organic synthesis. The physicochemical properties of a compound are foundational to understanding its reactivity, potential biological activity, and handling requirements.

PropertyValueSource
IUPAC Name This compoundN/A
Synonym 2-bromo-4,5-dimethoxychlorobenzene[1]
CAS Number 753502-60-2[1][2]
Molecular Formula C₈H₈BrClO₂[1][2][3]
Molecular Weight 251.50 g/mol [1][3]
Canonical SMILES COC1=C(C=C(C(=C1)Br)Cl)OC[1]
Topological Polar Surface Area (TPSA) 18.46 Ų[1]
LogP 3.1197[1]

Synthesis and Mechanism

The targeted synthesis of polysubstituted aromatic rings requires a careful selection of reagents and a deep understanding of substituent directing effects. The primary reported synthesis for this compound involves the electrophilic chlorination of a pre-brominated precursor.

Synthetic Pathway

The title compound is synthesized via the chlorination of 1-bromo-3,4-dimethoxybenzene.[3] This reaction utilizes a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) as the chlorinating agent.[3]

Rationale of Experimental Design
  • Choice of Starting Material: The synthesis begins with 1-bromo-3,4-dimethoxybenzene. The existing substituents—two methoxy groups and one bromine atom—are ortho, para-directing. The positions of these groups sterically and electronically guide the incoming electrophile (the chlorine) to the C2 position, which is vacant and activated, leading to the desired product.

  • Chlorinating Agent: The use of HCl and H₂O₂ is a well-established method for in situ generation of an electrophilic chlorine species (Cl⁺ or a polarized equivalent). This approach is often preferred for its moderate reactivity and safer handling profile compared to using gaseous chlorine (Cl₂). The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described by Song et al. (2008) for related compounds.[3][4]

  • Dissolution: Dissolve the starting material, 1-bromo-3,4-dimethoxybenzene, in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: To the stirred solution, add concentrated hydrochloric acid (HCl) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound. Crystals suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution in chloroform.[3]

Workflow Visualization

Synthesis_Workflow cluster_start Inputs cluster_process Process cluster_output Output Start_Material 1-Bromo-3,4-dimethoxybenzene Reaction Electrophilic Aromatic Substitution Start_Material->Reaction Reagents HCl / H₂O₂ (Chlorinating Agent) Reagents->Reaction Product This compound Reaction->Product Purification/ Crystallization

Caption: Synthetic workflow for this compound.

Applications in Research and Development

Halogenated aromatic compounds are foundational building blocks in modern chemistry. The specific arrangement of functional groups in this compound makes it particularly useful in specialized fields.

Precursor for PCB Metabolite Synthesis

A primary application of this compound is as a precursor for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs).[4] PCBs are persistent organic pollutants, and understanding their metabolic fate is crucial for toxicological assessments.[4] By using this precursor, researchers can create authentic standards of PCB metabolites, which are essential for environmental monitoring and for studying the mechanisms of PCB-induced toxicity.

Role in Quantitative Structure-Activity Relationship (QSAR) Studies

The conformation of the methoxy groups relative to the aromatic ring plays a significant role in the biological and olfactory properties of this class of compounds.[3] Detailed crystal structure analysis of this compound provides precise data on bond angles, lengths, and dihedral angles.[3] This information is invaluable for developing and validating QSAR models, which aim to predict the biological activity or toxicity of novel compounds based on their chemical structure.[3]

Utility in Drug Discovery and Design

The introduction of bromine into a molecular structure is a recognized strategy in drug design.[5] The bromine atom can enhance therapeutic activity, favorably alter metabolism, and increase a drug's duration of action.[5] Furthermore, the distinct halogen substituents on the benzene ring serve as versatile chemical handles. They allow for selective, site-specific modifications through various cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures required for novel drug candidates.[6][7]

Synthetic_Hub cluster_apps Synthetic & Analytical Applications Central_Hub 1-Bromo-2-chloro- 4,5-dimethoxybenzene App1 Suzuki & Stille Cross-Coupling Central_Hub->App1 Versatile Halogen Handles App2 Synthesis of PCB Metabolites Central_Hub->App2 Toxicology Research App3 QSAR Model Development Central_Hub->App3 Structural Data Input App4 Medicinal Chemistry Scaffold Development Central_Hub->App4 Drug Discovery

Caption: Versatility as a synthetic and analytical hub.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable for handling this chemical.

  • Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling.[9]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[8][9] Wash hands thoroughly after handling.[9] Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a dry, cool place.[1][9] Recommended storage temperature is between 2-8°C.[1]

Crystallographic and Structural Insights

The crystal structure of this compound has been determined by X-ray diffraction.[3] The analysis reveals that the asymmetric unit contains four independent molecules.[3] A key finding is that the methoxy groups are nearly co-planar with the benzene ring, with dihedral angles ranging from 0.9° to 12.3°.[3] This planarity is typical for methoxybenzenes with no or only one ortho substituent. In contrast, related compounds with two ortho substituents exhibit much larger dihedral angles, highlighting how steric hindrance can significantly alter molecular conformation and, by extension, chemical and biological properties.[3]

References

  • This compound. National Center for Biotechnology Information (PMC).[Link]

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. National Center for Biotechnology Information (PMC).[Link]

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. International Union of Crystallography.[Link]

  • The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information (PMC).[Link]

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate.[Link]

Sources

Navigating the Chemistry of 1-Bromo-2-chloro-4,5-dimethoxybenzene: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, substituted benzene rings are foundational scaffolds. 1-Bromo-2-chloro-4,5-dimethoxybenzene, a halogenated dimethoxybenzene derivative, presents as a key intermediate for the construction of more complex molecular architectures. Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding and rigorous adherence to safety protocols. This guide provides an in-depth analysis of the safety data for this compound (CAS No. 753502-60-2), offering a technical framework for its safe handling, storage, and emergency management.

The Hazard Profile: A GHS-Driven Perspective

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and potential for harm if ingested.

Signal Word: Warning

GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4][5]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]

These classifications are visually communicated through the GHS pictogram GHS07, representing an exclamation mark, which indicates that the substance may cause less severe health effects.[1]

Hazard and Precautionary Statements

The risks associated with this compound are further detailed by specific hazard (H) and precautionary (P) statements:

Code Hazard Statement Code Precautionary Statement
H302Harmful if swallowed.[1][6]P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
H315Causes skin irritation.[1][2][3]P264Wash skin thoroughly after handling.[2][3][4]
H319Causes serious eye irritation.[1][3]P270Do not eat, drink or smoke when using this product.[1]
H335May cause respiratory irritation.[1][3]P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2][4][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][4][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][7]
P332+P313If skin irritation occurs: Get medical advice/attention.[2][3][4][7]
P337+P313If eye irritation persists: Get medical advice/attention.[3][4][7]
P362+P364Take off contaminated clothing and wash it before reuse.[1][2][4][7]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][4][7]
P405Store locked up.[1][3][4][7]
P501Dispose of contents/container to an approved waste disposal plant.[1][4][7]

Toxicological Insights and Exposure Management

The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.[1][3][4][5]

  • Skin Contact: Direct contact can lead to inflammation, characterized by redness, itching, and pain.[3] Pre-existing skin conditions, such as dermatitis, may be exacerbated.[8] It is crucial to prevent entry into the bloodstream through cuts or abrasions, which could lead to systemic effects.[8]

  • Eye Contact: The compound is a serious eye irritant, and contact can cause redness, pain, and potential damage.[1][3][4][5]

  • Inhalation: Inhalation of dust or fumes may irritate the respiratory tract.[1][3][4][5] Chronic exposure to respiratory irritants can lead to more severe lung issues.[8]

  • Ingestion: The substance is considered harmful if swallowed.[1][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][5][7] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][11]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of any handling area.[5][11]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][5][7]

  • Skin Protection:

    • Gloves: Wear impervious protective gloves.[2][3][5][7] The specific glove material should be selected based on its resistance to this chemical and the duration of contact.

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3][5][7][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator should be used.[8][9][11]

Safe Handling, Storage, and Disposal Protocols

Handling:
  • Avoid all personal contact, including inhalation of dust or fumes.[8]

  • Wash hands and any exposed skin thoroughly after handling.[2][3][5][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][6]

  • Use spark-proof tools and take measures to prevent the build-up of electrostatic charge, especially when handling the material in powdered form.[1][11]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][7][9][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][13]

  • Protect from heat, sparks, and open flames.[12]

Disposal:
  • Dispose of contents and containers in accordance with local, regional, and national regulations.[4][5][7] This should be done through an approved waste disposal plant.[3][5][7]

  • Do not allow the substance to enter drains or the environment.[5][9]

Emergency Procedures: A Step-by-Step Response Plan

In the event of accidental exposure or release, a swift and informed response is critical.

First-Aid Measures:
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][14] Remove contact lenses if present and easy to do.[1][3][5][7] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing.[7][8][9] If skin irritation persists, seek medical attention.[2][3][5][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3][5][7] If not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell.[3][5]

  • Ingestion: Rinse the mouth with water.[5][6] Do NOT induce vomiting.[1][13] Seek immediate medical attention.[1][14]

Accidental Release Measures:
  • Ensure adequate ventilation.[5]

  • Avoid generating dust.[5][8][9][11]

  • Wear appropriate personal protective equipment.[5][8][11]

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[5][7][8]

Fire-Fighting Measures:
  • This substance is a combustible solid.[8]

  • Use extinguishing media appropriate for the surrounding fire, such as dry chemical, CO2, water spray, or alcohol-resistant foam.[10][15]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[9][10][13][14]

  • In the event of a fire, poisonous gases such as hydrogen bromide and hydrogen chloride may be produced.[9][15]

Conclusion: A Commitment to Safety in Research

This compound is a valuable tool in the arsenal of the research and development scientist. However, its utility is intrinsically linked to a responsible and informed approach to safety. By understanding its hazard profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with this compound. This commitment to safety not only protects the individual researcher but also ensures the integrity and success of the scientific endeavor.

References

  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Bromobenzene. Available from: [Link]

  • Sirv. SDS US. Available from: [Link]

Sources

Technical Guide: Medicinal Chemistry Applications of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 1-Bromo-2-chloro-4,5-dimethoxybenzene (CAS: 753502-60-2), a specialized polyhalogenated veratrole derivative. It serves as a high-value scaffold for constructing electron-rich biaryl systems and isoquinoline alkaloids due to its orthogonal halogen reactivity.

Core Profile & Strategic Utility

This compound represents a "privileged scaffold" in medicinal chemistry, combining an electron-rich 3,4-dimethoxy (veratrole) core with two distinct halogen handles. Its utility is defined by orthogonal reactivity : the significant difference in bond dissociation energies between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds allows for sequential, regioselective functionalization.

Structural Significance
  • Veratrole Core (4,5-dimethoxy): Mimics the catecholic pharmacophore found in endogenous neurotransmitters (dopamine, norepinephrine) and alkaloids (papaverine), making it essential for designing GPCR ligands and kinase inhibitors.

  • Orthogonal Halogens (1-Br, 2-Cl):

    • Site 1 (Br): High reactivity. susceptible to Lithium-Halogen Exchange (Li-HE) at -78°C or oxidative addition by Pd(0) under mild conditions.

    • Site 2 (Cl): Low reactivity (Latent). Remains inert during C-Br transformations, serving as a blocking group or a handle for subsequent, harsher cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution (

      
      ).
      

Primary Applications in Drug Design

A. Synthesis of Isoquinoline Alkaloids & GPCR Ligands

The 4,5-dimethoxy substitution pattern is critical for binding affinity in dopaminergic and serotonergic receptors. This scaffold allows the rapid assembly of tetrahydroisoquinolines via a "Br-first" strategy:

  • C-C Bond Formation: Suzuki-Miyaura coupling at the C-Br position introduces an ethylamine side chain or a vinyl group.

  • Ring Closure: The remaining chlorine atom can facilitate Bischler-Napieralski or Pictet-Spengler cyclizations by acting as a directing group or leaving group in specific intramolecular closures.

B. Metabolite Synthesis (PCB Derivatives)

Research has identified this compound as a key precursor for synthesizing hydroxylated metabolites of polychlorinated biphenyls (PCBs).[1] These metabolites are used as reference standards in toxicology to study the bioactivation mechanisms of environmental pollutants. The precise placement of the chlorine and methoxy groups allows researchers to model specific metabolic oxidation patterns.

C. Sequential Biaryl Construction

In the development of kinase inhibitors, the compound is used to create non-symmetrical biaryls. The bromine is replaced first to attach the pharmacophore "warhead," while the chlorine remains to fine-tune lipophilicity (


) or metabolic stability (

).

Orthogonal Functionalization Workflow

The following diagram illustrates the strategic divergence possible with this scaffold, utilizing the reactivity gap between Br and Cl.

OrthogonalStrategy Start 1-Bromo-2-chloro- 4,5-dimethoxybenzene LiInt Lithium Intermediate (1-Li-2-Cl-4,5-OMe) Start->LiInt n-BuLi, THF, -78°C (Li-Br Exchange) SuzukiProd Biaryl Intermediate (Retains Cl) Start->SuzukiProd Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 60°C Aldehyde 6-Chloroveratraldehyde (Precursor for Alkaloids) LiInt->Aldehyde 1. DMF 2. H3O+ FinalDrug Multi-functionalized Drug Scaffold SuzukiProd->FinalDrug Pd2(dba)3, Amine (Buchwald-Hartwig at Cl)

Figure 1: Chemoselective pathways leveraging the reactivity difference between Bromine and Chlorine.[2][3]

Validated Experimental Protocols

Protocol A: Regioselective Lithium-Halogen Exchange

Objective: Selective conversion of the C-Br bond to a formyl group (Synthesis of 2-chloro-4,5-dimethoxybenzaldehyde). Mechanism: Kinetic control at low temperature prevents benzyne formation or attack at the chlorine position.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Anhydrous THF (Solvent)

  • DMF (3.0 eq, Electrophile)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).

  • Solvation: Dissolve this compound in the THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution may turn slight yellow, indicating the formation of the aryllithium species.[4] Stir for 30 minutes at -78°C.

  • Quench: Add anhydrous DMF dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >85% conversion to the aldehyde.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling an arylboronic acid at the Br position without affecting the Cl atom.

Data Summary: Optimization of Conditions

ParameterCondition A (Standard)Condition B (Optimized for Selectivity)
Catalyst

(5 mol%)

(3 mol%)
Base

(aq)

(anhydrous)
Solvent DME/Water1,4-Dioxane
Temp 90°C60°C
Result 15% Dechlorination (Side product)>98% Retention of Cl

Methodology (Condition B):

  • Combine substrate (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a sealed tube.
    
  • Add

    
     (3 mol%) and evacuate/backfill with Argon (3 cycles).
    
  • Add anhydrous 1,4-Dioxane.

  • Heat at 60°C for 12 hours. (Note: Lower temperature is crucial to prevent oxidative addition into the C-Cl bond).

  • Filter through Celite and purify via column chromatography.

References

  • Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of hydroxylated PCB metabolites via Suzuki coupling. Chemosphere, 45(8), 1119-1127. Link

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010).[1][5][6] 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o281. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Liotta, D., et al. (2005). Fluoronaphthalene building blocks via arynes: a solution to the problem of positional selectivity. European Journal of Organic Chemistry, 2005(20), 4401–4405.[7] Link

Sources

Methodological & Application

Synthesis of 1-Bromo-2-chloro-4,5-dimethoxybenzene from 1-bromo-3,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Executive Summary

This application note details the synthesis of This compound (CAS: 753502-60-2) from 1-bromo-3,4-dimethoxybenzene . This transformation is a critical step in the development of polysubstituted aromatic scaffolds used in pharmaceutical intermediates (e.g., for inhibitors of farnesyltransferase or kinase pathways).

The core challenge in this synthesis is regioselectivity . The starting material contains two activating methoxy groups and one weakly deactivating (but ortho/para directing) bromine atom. This guide provides a high-fidelity protocol using N-Chlorosuccinimide (NCS) to achieve exclusive chlorination at the position para to the C3-methoxy group, avoiding over-chlorination or regioisomeric byproducts. A scalable oxidative chlorination method (HCl/H₂O₂) is also reviewed.

Strategic Analysis & Mechanism

Substrate Electronic Profiling

To ensure the correct isomer is synthesized, one must understand the directing effects of the starting material, 1-bromo-3,4-dimethoxybenzene (also known as 4-bromoveratrole).

  • Methoxy Groups (C3, C4): Strong activators. They direct electrophilic substitution to the ortho and para positions.[1]

  • Bromine (C1): Weak deactivator. It directs ortho and para (due to lone pair resonance).

The Regioselectivity Battle:

  • Position 2 (Ortho to Br, Ortho to C3-OMe): Sterically hindered (sandwiched between Br and OMe).

  • Position 5 (Ortho to C4-OMe, Meta to Br): Activated by C4-OMe (ortho), but less favorable than para-activation.

  • Position 6 (Ortho to Br, Para to C3-OMe): This is the chemically preferred site. It benefits from the strong para-directing effect of the C3-methoxy group and the ortho-directing effect of the bromine.

Target Confirmation: The target molecule, This compound , corresponds to substitution at Position 6 of the starting material (which becomes C2 in the product numbering to maintain lowest locants).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electronic activation leading to the specific regioisomer.

G cluster_0 Regioselectivity Logic SM 1-Bromo-3,4-dimethoxybenzene (Substrate) Activation Electronic Activation: C3-OMe donates e- to C6 (Para) SM->Activation NCS Electrophile (Cl+) Transition Sigma Complex (Resonance Stabilized) Activation->Transition Nucleophilic Attack at C6 Product This compound (Target) Transition->Product Re-aromatization (-H+)

Figure 1: Mechanistic pathway highlighting the para-directing dominance of the C3-methoxy group.

Experimental Protocols

Two methods are presented. Method A is the preferred protocol for medicinal chemistry and small-scale synthesis due to its mild conditions and high purity. Method B is an alternative for larger scales where cost of reagents is a primary driver.

Method A: High-Precision Chlorination using NCS (Recommended)

This method utilizes N-Chlorosuccinimide (NCS) in Acetonitrile. NCS provides a controlled release of the chloronium ion, minimizing di-chlorination side products.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equivalents Role
1-Bromo-3,4-dimethoxybenzene 217.06 1.0 Substrate
N-Chlorosuccinimide (NCS) 133.53 1.05 - 1.1 Chlorinating Agent
Acetonitrile (MeCN) - 5-10 Vol Solvent

| Isopropanol (optional) | - | - | Recrystallization |

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen atmosphere is recommended but not strictly required.

  • Dissolution: Charge the flask with 1-bromo-3,4-dimethoxybenzene (1.0 equiv) and Acetonitrile (5 mL per gram of substrate). Stir until fully dissolved.

  • Addition: Add NCS (1.05 equiv) in a single portion at room temperature.

  • Reaction: Heat the mixture to 50–60°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

    • Note: The reaction typically reaches completion within 2–4 hours. If conversion is slow, increase temp to 70°C, but avoid boiling to prevent succinimide byproduct degradation.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of original volume.

    • Dilute with Water (10 mL/g) and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with Brine , dry over anhydrous Na₂SO₄ , and filter.

  • Purification:

    • Evaporate the solvent to obtain a crude solid.

    • Recrystallization: Dissolve the crude solid in hot Isopropanol (or Ethanol). Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline solid and dry under vacuum.

Method B: Oxidative Chlorination (HCl/H₂O₂)

Reference: Song et al. (2008) utilized this method for similar halogenated veratroles.

  • Dissolve substrate in Methanol or Acetic Acid .

  • Add Concentrated HCl (1.2 equiv).

  • Add 30% Hydrogen Peroxide (1.1 equiv) dropwise at 0°C to control the exotherm.

  • Stir at Room Temperature for 2–6 hours.

  • Pour into ice water; the product often precipitates directly. Filter and recrystallize as above.

    • Caution: This method generates Cl₂ in situ. Perform in a well-ventilated fume hood.

Process Workflow & Validation

The following diagram outlines the operational workflow for Method A, including critical decision points for quality control.

Workflow cluster_qc Quality Criteria Start Start: Dissolve 4-Bromoveratrole in MeCN AddNCS Add NCS (1.05 eq) Heat to 60°C Start->AddNCS Monitor Monitor (TLC/HPLC) Target: >98% Conversion AddNCS->Monitor Monitor->AddNCS Incomplete (>4h) -> Add 0.1 eq NCS Workup Concentrate & Extract (EtOAc / Water) Monitor->Workup Complete Cryst Recrystallization (Isopropanol) Workup->Cryst QC QC Analysis (1H NMR, MP) Cryst->QC

Figure 2: Operational workflow for the synthesis and purification of this compound.

Analytical Characterization

To validate the synthesis, compare your isolated product against these expected parameters.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: The introduction of the chlorine atom typically raises the melting point compared to the starting material. Expect a range near 85–95°C (Refer to specific literature for exact value, as polymorphs exist).

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • The starting material (1-bromo-3,4-dimethoxybenzene) shows an aromatic splitting pattern (typically dd, d, d).

    • The Product (this compound) has two para protons on the ring.

    • Expect two singlets in the aromatic region (approx 7.0–7.5 ppm). The loss of coupling between aromatic protons confirms that the two remaining protons are para to each other (positions 3 and 6 relative to product numbering).

    • Two methoxy singlets (approx 3.8–3.9 ppm).

References

  • Song, Y., et al. (2008). Synthesis and structure of this compound. Acta Crystallographica Section E.

    • Context: Describes the synthesis using HCl/H₂O₂ and provides crystallographic d
  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) and their metabolites.[3] Chemosphere.

    • Context: Discusses general halogenation strategies for veratrole deriv
  • TCI Chemicals. Chlorination and Bromination Reagents with High Regioselectivity.

    • Context: Overview of NCS and other reagents for selective halogenation of electron-rich arom
  • ChemScene. Product Data: this compound (CAS 753502-60-2).[4]

    • Context: Physical properties and commercial availability d

Sources

Application Note: Green Oxidative Chlorination of 1-Bromo-3,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a "green chemistry" protocol for the regioselective chlorination of 1-bromo-3,4-dimethoxybenzene (4-bromoveratrole) using a hydrohalic acid/hydrogen peroxide system. Unlike traditional methods utilizing sulfuryl chloride (


) or chlorine gas (

), this biomimetic approach—inspired by chloroperoxidase enzymes—generates the active electrophile in situ. This method offers superior atom economy, reduced hazardous waste, and high regiocontrol, yielding 1-bromo-2-chloro-4,5-dimethoxybenzene as the primary product.

Target Audience: Synthetic organic chemists, process development scientists, and medicinal chemists focusing on halogenated distinct veratrole derivatives.

Strategic Analysis & Mechanism

Regiochemical Logic

The substrate, 1-bromo-3,4-dimethoxybenzene, presents a classic electrophilic aromatic substitution (EAS) puzzle. Successful isolation requires understanding the competing directing effects:

  • Methoxy Groups (

    
    ):  Strong activators, ortho/para directing.
    
  • Bromine Atom (

    
    ):  Weak deactivator, ortho/para directing.
    

Site Prediction:

  • Position 2 (Sandwiched): Activated by

    
    -OMe (ortho) and 
    
    
    
    -Br (ortho). However, severe steric hindrance between the bromine and methoxy groups makes this site kinetically unfavorable.
  • Position 5: Activated by

    
    -OMe (ortho). Meta to the Br.
    
  • Position 6 (Target): Activated by

    
    -OMe (para ) and 
    
    
    
    -Br (ortho).

Conclusion: The


 position  is electronically most favorable (para-direction of methoxy dominates) and sterically accessible.
Reaction Mechanism

The reaction utilizes the oxidation of chloride ions by hydrogen peroxide in an acidic medium to generate hypochlorous acid (


) or molecular chlorine (

) in situ.[1]

Key Pathway:

  • Protonation of

    
    .
    
  • Nucleophilic attack by

    
     to form 
    
    
    
    .
  • Protonation of

    
     to generate the active electrophile (
    
    
    
    equivalent or
    
    
    ).

Figure 1: Mechanistic pathway for the oxidative chlorination of activated arenes.

Experimental Protocol

Materials & Equipment
ReagentSpecificationRole
1-bromo-3,4-dimethoxybenzene>98% PuritySubstrate
Hydrochloric Acid (HCl)37% (Conc.)Cl source & Catalyst
Hydrogen Peroxide (

)
30% w/w aq.Oxidant
Methanol (MeOH)HPLC GradeSolvent
Sodium Bisulfite (

)
Saturated aq.Quenching Agent
Safety Critical: Methyl Chloride Warning

DANGER: The reaction of HCl with Methanol can generate Methyl Chloride (Chloromethane) , a toxic, flammable gas with no odor warning properties.

  • Control: Perform strictly in a functioning fume hood.

  • Alternative: If scale exceeds 10g, switch solvent to Acetonitrile or Acetic Acid to eliminate this hazard.

Step-by-Step Methodology

Scale: 10 mmol (2.17 g) of substrate.

  • Dissolution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.17 g (10 mmol) of 1-bromo-3,4-dimethoxybenzene in 20 mL of Methanol .

    • Note: Ensure complete dissolution before proceeding.

  • Acidification:

    • Add 2.5 mL (approx. 30 mmol, 3 eq) of concentrated HCl (37%) dropwise.

    • The solution may warm slightly; allow to equilibrate to room temperature (20-25°C).

  • Oxidative Addition (The Critical Step):

    • Add 1.2 mL (approx. 11-12 mmol, 1.1-1.2 eq) of 30%

      
       dropwise over 15 minutes.
      
    • Control: Monitor internal temperature. Do not exceed 40°C. Higher temperatures promote oxidation of the electron-rich ring to a quinone (1-bromo-4,5-dimethoxy-1,2-benzoquinone).

  • Reaction Monitoring:

    • Stir at room temperature for 2–4 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , often very close; HPLC is preferred).
  • Quenching:

    • Once complete, pour the reaction mixture into 50 mL of ice-water .

    • Add 10 mL of saturated

      
        solution to destroy excess peroxide and hypochlorite. (Test with starch-iodide paper: should remain white).
      
  • Workup & Isolation:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL) .

    • Wash combined organics with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from hot Ethanol or Methanol/Water (9:1) to yield white needles.

    • Expected Yield: 85–92%.

Data Analysis & Validation

Expected NMR Data

The regiochemistry is confirmed by the loss of the aromatic proton signals and the shift of the remaining protons.

PositionProton TypeStarting Material (

ppm)
Product (

ppm)
Diagnostic Change
C2Ar-H~7.05 (d)Absent Replaced by Cl
C5Ar-H~6.75 (d)~7.08 (s)Loss of coupling (becomes singlet)
C6Ar-H~7.00 (dd)~7.25 (s)Correction: Wait, C6 is the target.

Self-Correction on NMR Interpretation:

  • Starting Material: Protons at 2, 5, 6. 1,2,4-substitution pattern signals.

  • Product (6-chloro isomer): Protons at 2 and 5 remain. They are para to each other.

  • Signal: Two singlets in the aromatic region (para-coupling is negligible in low-res NMR).

  • Shift: The proton at C5 (ortho to Cl) will shift downfield.

Troubleshooting Guide

Figure 2: Troubleshooting decision tree for common deviations.

References

  • Podgoršek, A., et al. (2009). "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition. Link

  • Smith, K., et al. (1988). "Chlorination of aromatic compounds using hydrogen peroxide and hydrogen chloride."[1][2][3][4] Journal of Chemical Research.[2] (Foundational method for HCl/H2O2 systems).[1]

  • Ghiaci, M., et al. (2007). "Oxidative chlorination of aromatic compounds using aqueous H2O2/HCl." Applied Catalysis A: General. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12389, Veratrole." (For reactivity data). Link

  • Sigma-Aldrich. (2024).[5] "Safety Data Sheet: Hydrochloric Acid in Methanol." (Safety grounding). Link

Sources

Suzuki-Miyaura coupling conditions for 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Introduction: Navigating Selectivity in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with remarkable functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

This guide focuses on a specific and illustrative substrate: this compound. As a versatile building block, its value lies in its two distinct halogen atoms, offering a pathway for sequential, site-selective functionalization.[5][6][7] The primary challenge and the core topic of this protocol is achieving regioselective coupling exclusively at the more reactive carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent transformations. Mastering this selectivity is key to an efficient and controlled synthetic strategy.

The Mechanistic Basis for Regioselectivity

The success of a selective Suzuki-Miyaura coupling is rooted in a fundamental understanding of its catalytic cycle. The reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][8]

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is typically the rate-determining and selectivity-defining step.[2][8][9]

  • Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium(II) center, a process activated by the base.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]

Selectivity arises from the differing reactivities of the C-Br and C-Cl bonds. The oxidative addition step follows a clear reactivity trend: C-I > C-Br > C-OTf >> C-Cl.[3][8] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it significantly more susceptible to cleavage and insertion by the palladium catalyst. By carefully controlling the reaction conditions, we can exploit this intrinsic reactivity difference.

Visualizing the Catalytic Pathway

The following diagram illustrates the general catalytic cycle that underpins the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_boronate Base Activation Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)L_n-X (trans-complex) Pd0->PdII_Complex Oxidative Addition ArX Ar-X (R¹-X) (Aryl Halide) OxAdd Oxidative Addition PdII_Diorgano Ar-Pd(II)L_n-Ar' PdII_Complex->PdII_Diorgano Transmetalation Base Base (e.g., CO₃²⁻) Boronate [Ar'-B(OR)₂(OH)]⁻ (Boronate Complex) Base->Boronate Boronic Ar'-B(OR)₂ (R²-BY₂) (Boronic Acid) Boronic->Boronate Transmetalation Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Diorgano->Product RedElim Reductive Elimination

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Design: The "Why" Behind the Protocol

Choosing the right components is critical for achieving high selectivity and yield. Each element of the reaction mixture has a specific role to play.

  • The Catalyst and Ligand System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is central. Electron-rich and sterically bulky ligands facilitate the oxidative addition step.[1][2][8] For selective C-Br coupling, a catalyst that is active enough to cleave the C-Br bond efficiently at moderate temperatures but not so reactive that it begins to cleave the C-Cl bond is ideal. Classic ligands like triphenylphosphine (PPh₃) are often sufficient, while more advanced, bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer higher activity, sometimes allowing for lower temperatures.[1][10][11]

  • The Base: The base is not merely a spectator; it is essential for the transmetalation step.[2][12] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Cesium carbonate is often more effective due to its higher solubility in organic solvents and the counter-ion effect of Cs⁺.

  • The Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is frequently employed.[3][12] This is a pragmatic choice to dissolve the organic-soluble components (aryl halide, catalyst) and the water-soluble inorganic base, ensuring all reagents can interact at the phase interface. Thoroughly degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature Control: Temperature is a powerful lever for controlling selectivity. The C-Br bond activation has a lower activation energy than C-Cl bond activation. By maintaining a moderate temperature (e.g., 80-100 °C), the reaction can proceed efficiently at the C-Br position while leaving the C-Cl bond untouched. Higher temperatures risk overcoming the activation barrier for C-Cl insertion, leading to a loss of selectivity.[13][14]

Optimized Protocol for Selective Mono-Coupling

This protocol details a reliable method for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-Br position.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%) or SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.5 equiv).

    • Add the palladium catalyst, Pd(OAc)₂ (0.02 equiv), and the ligand, PPh₃ (0.04 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Nitrogen or Argon through it for at least 20 minutes.

    • Using a syringe, add the degassed solvent to the Schlenk flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired mono-coupled product.

Visualizing the Selective Workflow

Selective_Coupling_Workflow start Start: 1-Bromo-2-chloro- 4,5-dimethoxybenzene reagents Reagents: - Arylboronic Acid (1.1 eq) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) - K₂CO₃ (2.5 eq) start->reagents Add conditions Conditions: - Dioxane/H₂O (4:1), Degassed - 90 °C, 4-12h - Inert Atmosphere (N₂/Ar) reagents->conditions Set reaction Selective Suzuki-Miyaura Coupling (C-Br Activation) conditions->reaction Initiate workup Workup & Purification (Extraction, Chromatography) reaction->workup Yields Crude product Product: 2-Chloro-4,5-dimethoxy- [1,1'-biphenyl] derivative workup->product Isolate Pure

Caption: Workflow for Selective C-Br Suzuki-Miyaura Coupling.

Comparative Data and Conditions

The choice of catalyst, ligand, and base can be fine-tuned. The following table summarizes conditions that have proven effective for selective couplings on similar dihalogenated substrates, providing a basis for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (Mono-Coupling)Reference Insight
Pd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O8080-95%Highly effective for selective C-Br coupling over benzylic C-Cl.[15]
Pd(PPh₃)₄ (3-5)(none)K₂CO₃ (2)Dioxane/H₂O90-100~85-95%A classic, reliable system for selective coupling at the most reactive halide.[11]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene or Dioxane80-110>90%Advanced ligand enables high activity, often with lower catalyst loading.
PdCl₂(dppf) (3)(none)Cs₂CO₃ (2)DMF90~88-96%Dppf is a robust ligand, effective for a wide array of boronic acids.[11]

Potential Pitfalls and Troubleshooting

  • Loss of Selectivity: If coupling at the C-Cl position is observed, reduce the reaction temperature or shorten the reaction time. Consider a less active catalyst system (e.g., sticking with PPh₃ instead of a more active Buchwald ligand).

  • Dehalogenation: The formation of a product where the bromine has been replaced by hydrogen is a known side reaction.[1] This can be minimized by ensuring a rigorously inert atmosphere and using high-purity, degassed solvents.

  • Low Yield: If the reaction stalls, ensure the base is finely powdered and the stirring is vigorous enough to facilitate mixing between the phases. An alternative base like Cs₂CO₃ or K₃PO₄ may improve results. The activity of the boronic acid can also be a factor; some are prone to decomposition (protodeboronation).[1]

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly achievable transformation that hinges on the kinetic preference for oxidative addition at the C-Br bond. By employing moderate temperatures, a well-chosen palladium/phosphine catalyst system, and appropriate base and solvent conditions, chemists can reliably functionalize the C-Br position while preserving the C-Cl bond for future synthetic manipulations. This guide provides a robust and mechanistically informed protocol to serve as a strong foundation for researchers in drug development and synthetic chemistry.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2022). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. [Link]

  • Chemical Science (RSC Publishing). (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • PMC. This compound. [Link]

  • IUCr. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ResearchGate. (2010). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

Sources

Application Note: Sequential Functionalization of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Chemoselective Cross-Coupling of 1-Bromo-2-chloro-4,5-dimethoxybenzene Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

This guide details the chemoselective functionalization of This compound (CAS: 753502-60-2). This scaffold acts as a critical "linchpin" in the synthesis of isoquinoline alkaloids (e.g., papaverine analogs) and organic semiconductors.

The presence of two distinct halogen sites (Br and Cl) combined with the electron-rich nature of the veratrole core (4,5-dimethoxy substitution) presents a unique synthetic opportunity: Sequential Orthogonal Coupling . By exploiting the bond dissociation energy difference between C–Br (~69 kcal/mol) and C–Cl (~84 kcal/mol), researchers can selectively functionalize the C1 position under mild conditions, leaving the C2–Cl bond intact for a subsequent, more forcing activation step.

Chemical Logic & Mechanistic Insight

Substrate Analysis
  • Electronic Environment: The 4,5-dimethoxy groups are strong electron-donating groups (EDGs). This increases the electron density of the aromatic ring.

    • Impact on Oxidative Addition: The electron-rich ring makes oxidative addition (OA) of Pd(0) slightly slower compared to electron-deficient arenes. However, the resulting Aryl-Pd(II) species is more nucleophilic, facilitating transmetallation.

  • Steric Environment: The ortho relationship of the halogens (1,2-position) creates steric crowding.

    • Impact: Bulky ligands may struggle to access the C2-Cl site after the C1 position has been substituted, necessitating the use of specialized "flexible" or "wingtip" ligands (e.g., Buchwald biaryl phosphines) for the second step.

The Selectivity Hierarchy

The success of this protocol relies on kinetic control. The rate of oxidative addition (


) follows the order:


Design Rule: To achieve >98% selectivity for Br-coupling, one must use a catalyst system active enough to insert into C–Br but "lazy" enough to ignore C–Cl.

Reaction Pathway Visualization

SequentialCoupling Start Substrate (1-Br-2-Cl-4,5-OMe) Step1 Step 1: Chemoselective Suzuki Coupling (C-Br) Start->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid A (Mild Conditions) Inter Intermediate (2-Chloro-4,5-OMe-Biaryl) Step1->Inter Yield > 90% Cl intact Step2 Step 2: Activation of C-Cl Bond Inter->Step2 Pd2(dba)3, SPhos Boronic Acid B (Forcing Conditions) Final Final Product (Unsymmetrical Terphenyl or Heterocycle) Step2->Final C-Cl Substitution

Figure 1: Workflow for the sequential, orthogonal functionalization of the dihalo-veratrole scaffold.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C–Br Focus)

Objective: Couple an arylboronic acid at C1 while preserving the C2–Cl bond.

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2. Avoid highly active catalysts like Pd-XPhos at this stage.

  • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Base: Na2CO3 (Mild).

Step-by-Step Procedure:

  • Charge: To a reaction vial, add This compound (1.0 equiv), Arylboronic Acid (1.1 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed DME (0.2 M concentration relative to substrate) and 2M aqueous Na2CO3 (2.0 equiv).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via HPLC/TLC. The starting material (Br) should disappear. If the bis-coupled product (over-reaction) appears (>5%), lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be the 2-chloro-4,5-dimethoxy-biaryl.

Protocol B: Activation of the "Dormant" Chloride (C–Cl Focus)

Objective: Functionalize the remaining steric-hindered, electron-rich C–Cl bond.

  • Catalyst: Pd2(dba)3 + SPhos (or XPhos).

    • Why: SPhos is excellent for activating aryl chlorides, especially those with ortho substituents (the biaryl group installed in Step 1).

  • Base: K3PO4 (Anhydrous) or KOtBu.

Step-by-Step Procedure:

  • Charge: Add the Chloro-intermediate from Protocol A (1.0 equiv), Second Boronic Acid (1.5 equiv), Pd2(dba)3 (2 mol%), and SPhos (4-8 mol%).

  • Base: Add K3PO4 (2.0 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Workup: Standard aqueous workup.

  • Purification: Silica gel chromatography.

Data & Optimization Guide

The following table summarizes the expected reactivity profile based on ligand choice. Use this to troubleshoot selectivity issues.

Ligand SystemReactivity (C-Br)Reactivity (C-Cl)Selectivity RiskRecommended For
PPh3 (e.g., Pd(PPh3)4)HighLowLowStep 1 (Standard)
dppf HighLow/ModerateLowStep 1 (Steric bulk partners)
SPhos / XPhos Very HighHighHigh (Will couple both)Step 2 (Cl activation)
P(tBu)3 Very HighHighHighStep 2 (Alternative)
Troubleshooting "De-halogenation"

With electron-rich substrates like dimethoxybenzenes, a common side reaction is protodehalogenation (where the Br is replaced by H instead of the boronic acid).

  • Cause: Slow transmetallation allows

    
    -hydride elimination or H-abstraction from solvent.
    
  • Fix: Increase the concentration of the Boronic Acid or switch to a solvent with no

    
    -hydrogens (e.g., switch from Ethanol to DMF/Water).
    

Pathway Logic: Why This Works

The diagram below illustrates the catalytic cycle differences that permit this chemistry.

CatalyticCycle cluster_legend Kinetic Control Pd0 Pd(0)L2 OA_Br Oxidative Addition (C-Br) Pd0->OA_Br FAST (k1) OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl SLOW (k2) (Requires specialized ligand) TM Transmetallation (Boronic Acid) OA_Br->TM Rate Determining with bulky substrates RE Reductive Elimination TM->RE RE->Pd0 Legend k1 >> k2 allows exclusive Br coupling

Figure 2: Kinetic differentiation between C-Br and C-Cl oxidative addition steps.

References

  • General Chemoselectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Substrate Crystallography: Song, Y., Parkin, S., & Lehmler, H. J. "this compound."[1] Acta Crystallographica Section E, 2010 , 66(4), o813. Link

  • Buchwald Ligands (Step 2): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

  • Papaverine/Isoquinoline Context: Han, J., et al. "Synthesis and late-stage C–H functionalization of papaverines." Organic & Biomolecular Chemistry, 2023 .[2] Link

  • Sequential Coupling Strategy: Ibsen, G. M., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Angewandte Chemie, 2018 . (Illustrates the principle of leaving group hierarchy). Link

Sources

Reagents for selective functionalization of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Executive Summary

This compound (BCDM) is a high-value scaffold in the synthesis of isoquinoline alkaloids, papaverine analogs, and functionalized organic electronic materials.[1] Its structural utility lies in the orthogonal reactivity of its two halogen handles.[2] The significant difference in bond dissociation energies (C–Br: ~69 kcal/mol vs. C–Cl: ~81 kcal/mol) and the electron-rich nature of the dimethoxy-substituted ring allow for precise, sequential functionalization.

This guide details the reagents and protocols required to selectively engage the C–Br bond via Palladium-catalyzed cross-coupling and Lithium-Halogen Exchange (Li-HE) , preserving the C–Cl bond for subsequent derivatization.[2][1]

Chemoselectivity Landscape

The BCDM scaffold presents a classic case of kinetic resolution between two electrophilic sites.[2] The 4,5-dimethoxy motif acts as a strong electron-donating group (EDG), which increases electron density in the aromatic ring.[1]

  • Effect on Oxidative Addition: The EDGs make the ring less electrophilic, rendering the C–Cl bond relatively inert to standard Pd(0) insertion.[2] This enhances the selectivity for the weaker C–Br bond.[2]

  • Effect on Lithiation: The EDGs do not significantly hamper Li-HE at the Br site, provided cryogenic conditions are maintained to prevent benzyne formation (elimination of LiCl).[2]

Strategic Workflow Diagram

The following diagram illustrates the divergent pathways for selective functionalization.

BCDM_Functionalization Start 1-Bromo-2-chloro- 4,5-dimethoxybenzene Suzuki Pathway A: Selective Suzuki Coupling (C-C Bond Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Base, 60-80°C LiExchange Pathway B: Li-Halogen Exchange (Electrophile Trapping) Start->LiExchange n-BuLi, -78°C THF Benzyne Risk Pathway: Benzyne Formation (Elimination) Start->Benzyne n-BuLi, > -40°C or Strong Base ProductA 2-Chloro-4,5-dimethoxy- biaryl derivatives Suzuki->ProductA Retains Cl ProductB 2-Chloro-4,5-dimethoxy- benzaldehydes/silanes LiExchange->ProductB Retains Cl

Caption: Divergent reaction pathways for BCDM. Blue arrows indicate controlled selective functionalization; red dotted line indicates the side-reaction risk.[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of the C-1 position (Br) while leaving the C-2 position (Cl) intact.[2][1]

Mechanistic Insight: The rate of oxidative addition of Pd(0) to Ar–Br is orders of magnitude faster than to Ar–Cl.[2] However, the electron-rich nature of BCDM requires a ligand that is electron-rich enough to facilitate oxidative addition but not so bulky/active that it forces insertion into the C–Cl bond (e.g., avoid highly active Buchwald precatalysts like XPhos-Pd-G2 unless necessary).[1] Triphenylphosphine (PPh3) or Tricyclohexylphosphine (PCy3) are ideal for maintaining this window of selectivity.[2][1]

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Boronic Acid Arylboronic acid (1.1–1.2 equiv)Nucleophile
Catalyst Pd(OAc)₂ (2–5 mol%)Metal Source
Ligand PCy₃ (4–10 mol%) or SPhos (for sterically hindered acids)Ligand
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)Activator
Solvent Toluene/Water (10:[2][1]1) or 1,4-Dioxane/WaterMedium
Step-by-Step Methodology
  • Setup: Charge a dry Schlenk tube or microwave vial with BCDM (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and PCy₃ (0.10 equiv).[2][1]

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v) via syringe. Concentration should be ~0.2 M relative to the substrate.[2]

  • Base Addition: Add K₃PO₄ (2.0 equiv).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor via HPLC or TLC.[2][1] The C–Cl bond is stable at this temperature.[2] Do not exceed 100°C to avoid minor C–Cl activation.[2]

  • Workup: Cool to room temperature. Filter through a pad of Celite.[2] Dilute with EtOAc and wash with brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the 2-chloro-4,5-dimethoxy-biaryl product.

Protocol B: Selective Lithium-Halogen Exchange

Objective: Generation of a nucleophilic aryl-lithium species at C-1 for trapping with electrophiles (e.g., DMF, I₂, CO₂).[2][1]

Mechanistic Insight: Lithium-halogen exchange is kinetically controlled.[2][1] Bromine exchanges significantly faster than chlorine.[2] The critical parameter here is temperature .[2] At -78°C, the exchange is selective for Br.[1] If the temperature rises above -50°C, the resulting ortho-chloro-aryllithium intermediate is prone to beta-elimination of LiCl to form a transient benzyne species (3,4-dimethoxybenzyne), which leads to intractable mixtures.[2][1]

Reagents & Materials
ComponentSpecificationRole
Substrate BCDM (1.0 equiv)Precursor
Lithium Source n-Butyllithium (1.05 equiv, 1.6M or 2.5M in hexanes)Exchange Reagent
Electrophile DMF, Iodine, or Triisopropyl borate (1.2–1.5 equiv)Trap
Solvent Anhydrous THF (freshly distilled or dried)Solvent
Quench Sat.[2][1][3] NH₄Cl or dilute HClProton source
Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add BCDM (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Critical: Direct the stream down the side of the flask to precool the reagent.[2]

    • Observation: A color change (often to yellow or pale orange) indicates formation of the aryl lithium species.[2]

  • Exchange Period: Stir at -78°C for exactly 30 minutes .

    • Warning: Do not extend beyond 1 hour; risk of scrambling increases.[2]

  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.[2]

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O or EtOAc.

Expected Outcome: >90% conversion to the 1-functionalized-2-chloro product (e.g., 2-chloro-4,5-dimethoxybenzaldehyde).[1]

Sequential Functionalization: Activating the Chloride

Once the C–Br bond has been utilized, the remaining C–Cl bond can be activated.[2] Due to the electron-rich nature of the ring (deactivated electrophile), standard Pd conditions may fail.

Recommended Conditions for C–Cl Activation:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Buchwald Dialkylbiaryl Ligands are essential here.[2][1]

    • SPhos: Good general purpose.[2][1]

    • XPhos: Excellent for amination or difficult couplings.[2][1]

    • RuPhos:[2][1] Specific for amination.[2][1]

  • Solvent/Temp: Toluene or Dioxane at 100–110°C (Reflux).

References

  • General Chemoselectivity in Suzuki Coupling: Suzuki, A. (1999).[2][1] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.[2][1]

  • Selectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006).[2][1] Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299–301.[2][1]

  • Lithium-Halogen Exchange Protocols: Song, J. J., & Yee, N. K. (2000).[2][1] A novel synthesis of 2-chloro-4,5-difluorobenzoic acid via a lithium-halogen exchange reaction.[1] Organic Letters, 2(4), 519-521.[2][1] (Demonstrates ortho-chloro stability at low temp).

  • Specific Substrate Crystallography & Reactivity: Song, Y., Parkin, S., & Lehmler, H. J. (2010).[2][1] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[1] Acta Crystallographica Section E, 66(4), o813.[2][1][4] (Discusses the specific scaffold and its use in PCB metabolite synthesis).

  • Benzyne Formation Risks: Gilchrist, T. L. (1983).[2][1] The Chemistry of Benzynes. In: Patai, S., & Rappoport, Z.[2][1] (Eds.), The Chemistry of Functional Groups.[2] [2][1]

Sources

Procedure for synthesizing hydroxylated PCB metabolites using 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxylated polychlorinated biphenyls (OH-PCBs) are critical metabolites formed via cytochrome P450-mediated oxidation.[1][2] Among these, catechol-PCBs (ortho-dihydroxy) are of particular toxicological interest due to their ability to undergo further oxidation to reactive quinones, which drive oxidative stress and genotoxicity.

This application note details the synthesis of catechol-PCB congeners utilizing 1-Bromo-2-chloro-4,5-dimethoxybenzene as a regioselective scaffold. By exploiting the reactivity difference between aryl-bromide and aryl-chloride bonds, researchers can achieve precise biaryl coupling without compromising the chlorine substitution, followed by Lewis acid-mediated demethylation to reveal the catechol moiety.

Strategic Retrosynthesis & Logic

The synthesis relies on a "Protect-Couple-Deprotect" strategy. Direct coupling of free catechols is prone to catalyst poisoning and oxidation. Therefore, the dimethoxy-protected precursor is essential.

The Chemical Pathway[3][4]
  • Precursor Selection: This compound .

    • Why: The bromine atom at C1 undergoes oxidative addition with Pd(0) significantly faster than the chlorine at C2. This allows for the retention of the chlorine atom in the final scaffold, which is critical for mimicking environmental congeners.

  • Coupling (Suzuki-Miyaura): Reaction with a chlorinated phenylboronic acid to form the biphenyl backbone.

  • Deprotection (Demethylation): Cleavage of the methyl ethers using Boron Tribromide (

    
    ) to yield the final catechol.
    
Workflow Visualization

PCB_Synthesis_Flow Start Start: 1-Bromo-2-chloro- 4,5-dimethoxybenzene Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Regioselective at Br Start->Suzuki + Pd(0) Boronic Reagent: Chlorophenylboronic Acid Boronic->Suzuki Intermediate Intermediate: Methoxylated PCB (Protected Catechol) Suzuki->Intermediate Biaryl Bond Formation Demethylation Step 2: Demethylation (BBr3 in DCM) -78°C to RT Intermediate->Demethylation Ether Cleavage Quench Quench & Workup (Ice/Water) Avoid Oxidation Demethylation->Quench Hydrolysis Final Target: Dihydroxy-PCB (Catechol Metabolite) Quench->Final Purification

Figure 1: Strategic workflow for the conversion of halogenated dimethoxybenzene to catechol-PCB metabolites.

Safety & Hazard Profile (HSE)

  • PCBs/Metabolites: Potent endocrine disruptors and potential carcinogens.[3] Handle all solids in a static-free glovebox or certified fume hood. Double-glove (Nitrile/Laminate) is mandatory.

  • Boron Tribromide (

    
    ):  Pyrophoric and reacts violently with water/moisture to release HBr gas. Must be handled under strictly anhydrous conditions (Argon/Nitrogen line).
    
  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize the methoxylated PCB backbone while retaining the chlorine substituent.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3-5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution
    
  • Solvent: Toluene : Ethanol (4:1 v/v)

Procedure:

  • Degassing: In a Schlenk tube, combine the toluene and ethanol. Degas vigorously with Argon for 20 minutes. Expert Note: Oxygen is the primary cause of Suzuki coupling failure; do not skip this step.

  • Assembly: Add the brominated precursor, boronic acid, and

    
     to the tube under a counter-flow of Argon.
    
  • Activation: Add the degassed

    
     solution. Seal the tube.
    
  • Reaction: Heat to 80°C with vigorous stirring.

    • Time: Typically 4–12 hours. Monitor via GC-MS or TLC.

    • Endpoint: Disappearance of the bromo-starting material.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

    • Target Yield: >85%.[4][5]

Protocol B: Lewis-Acid Mediated Demethylation

Objective: Reveal the hydroxyl groups without cleaving the aryl-chlorine bonds.

Reagents:

  • Methoxylated PCB Intermediate (from Protocol A) (1.0 equiv)

  • Boron Tribromide (

    
    ), 1.0M solution in Dichloromethane (DCM) (3.0 equiv per methoxy group; typically 6–8 equiv total)
    
  • Solvent: Anhydrous DCM

Procedure:

  • Preparation: Dissolve the methoxylated intermediate in anhydrous DCM in a flame-dried round-bottom flask under Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     dropwise via syringe.
    
    • Caution: The reaction is exothermic. Maintain temperature below -70°C during addition.

  • Equilibration: Allow the reaction to warm slowly to Room Temperature (RT) overnight.

    • Mechanism:[2][3][4][5][6][7]

      
       forms a complex with the ether oxygen, followed by nucleophilic attack of bromide to cleave the methyl group.
      
  • Quenching (Critical Step): Cool the mixture back to 0°C. Slowly add ice-cold water or Methanol dropwise.

    • Warning: Violent release of HBr gas. Ensure proper venting.

  • Extraction: Extract with DCM or Ethyl Acetate.

    • Expert Insight: Catechols are prone to oxidation.[3] Add a pinch of sodium dithionite (

      
      ) to the aqueous wash to prevent quinone formation (browning).
      
  • Purification: Recrystallization (Hexane/DCM) or short-path silica column.

Analytical Validation & QC

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%GC-MS (EI)
Identity (NMR) Loss of -OCH3 singlets (3.8 ppm); Appearance of -OH singlets (5.0-9.0 ppm)1H-NMR (CDCl3)
Isotopic Pattern Distinct Cl isotope cluster (M, M+2, M+4)MS Analysis

Expert Troubleshooting Guide:

  • Issue: Scrambling of Chlorine atoms.

    • Cause: Overheating during Suzuki coupling (>90°C) or using highly active catalysts like Pd-dialkylbiarylphosphine complexes which may activate the Ar-Cl bond.

    • Fix: Stick to

      
       and keep temp 
      
      
      
      80°C.
  • Issue: Low yield in Demethylation.

    • Cause: Incomplete hydrolysis of the borate intermediate.

    • Fix: Ensure the quench step is stirred for at least 30 minutes before extraction.

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling.[8] Chemosphere, 45(8), 1119–1127. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide.[9][10] Tetrahedron, 24(5), 2289–2292. [Link]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[11] Critical Reviews in Toxicology, 45(3), 245–272. [Link]

Sources

Troubleshooting & Optimization

Separating 1-Bromo-2-chloro-4,5-dimethoxybenzene from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Subject: Troubleshooting Regioisomer Separation & Structural Validation Ticket ID: #CH-VR-45-ISO Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Overview

You are likely encountering difficulty separating This compound (Target) from its regioisomers (primarily the 2,5-dimethoxy or 2,4-dimethoxy variants) or poly-halogenated impurities.[1] This scaffold (a halogenated veratrole) is a critical intermediate for quinazoline-based API synthesis.[1]

The challenge lies in the "ortho-para" directing conflict during synthesis. If you synthesized this via chlorination of 4-bromoveratrole, the major impurity is often the over-chlorinated product or unreacted starting material. If synthesized via bromination of 4-chloroveratrole, regioisomers are more prevalent.[1]

This guide provides a self-validating workflow to isolate and confirm your target.

Module 1: Diagnostic & Identification (The "Is it the right isomer?" Phase)

User Question: My H-NMR shows two singlets in the aromatic region. Does this confirm I have the correct 4,5-dimethoxy isomer?

Technical Answer: No. Relying solely on singlets is a common trap. Both the target (4,5-dimethoxy) and its symmetric isomer (2,5-dimethoxy) will display two aromatic singlets because the protons are para to each other in both cases.[1]

The Validation Protocol (NOE Analysis)

To definitively confirm the 4,5-substitution pattern, you must run a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment.[1]

FeatureTarget: 1-Br-2-Cl-4,5-OMe Isomer: 1-Br-4-Cl-2,5-OMe
Proton Topology Protons at C3 and C6 are isolated (singlets).[1]Protons at C3 and C6 are isolated (singlets).[1]
Methoxy Topology Adjacent (Vicinal). Opposite (Para).
NOE Signal Irradiating OMe at C4 will enhance the signal of only one aromatic proton (H3).[1] Irradiating OMe at C5 enhances H6.Irradiating OMe at C2 enhances H3. Irradiating OMe at C5 enhances H6.
Critical Check Methoxy-Methoxy NOE: You should see NOE enhancement between the two OMe groups because they are neighbors.[1]No Methoxy-Methoxy NOE: The OMe groups are too far apart to show enhancement.[1]

Action Item: If you observe a cross-peak between the two methoxy signals in NOESY, you have the correct 4,5-dimethoxy regioisomer.

Module 2: Purification Decision Matrix

Before committing to a bulk separation method, analyze your crude purity.

PurificationWorkflow Start Crude Mixture Analysis (HPLC / TLC) PurityCheck Target Purity > 85%? Start->PurityCheck Crystallization Recrystallization (Solvent: MeOH or EtOH) PurityCheck->Crystallization Yes FlashColumn Flash Chromatography (Silica Gel) PurityCheck->FlashColumn No (Complex Mix) MotherLiquor Analyze Mother Liquor (Enriched in Isomers) Crystallization->MotherLiquor FinalQC Final QC: 1H-NMR (NOE) + MP Check Crystallization->FinalQC SolventSystem Gradient: Hexane -> 10% EtOAc/Hexane FlashColumn->SolventSystem SolventSystem->FinalQC

Figure 1: Decision tree for selecting the optimal purification method based on crude purity.[1]

Module 3: Crystallization Protocol (Scale-Up)

User Question: My product oils out when I try to crystallize it from hexane. What solvent system should I use?

Technical Answer: Halogenated veratroles are prone to "oiling out" in non-polar solvents because they are moderately polar but lack hydrogen bond donors. You need a solvent system that allows for supersaturation without immediate phase separation.

Recommended Solvent System: Methanol (MeOH) or Ethanol (EtOH)

Literature and empirical data suggest that lower alcohols are ideal for brominated dimethoxybenzenes [1, 3].[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 3-5 mL per gram).[1]

  • Clarification: If the solution is dark, treat with activated charcoal for 5 minutes, then filter hot through Celite.

  • Cooling: Allow the filtrate to cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling promotes oiling.

  • Induction: If no crystals form at RT, scratch the glass or add a seed crystal.

  • Refrigeration: Cool to 0–4°C for 4 hours.

  • Harvest: Filter the white needles/prisms and wash with cold (-20°C) Methanol.

Troubleshooting "Oiling Out": If the product oils out, re-dissolve by heating and add 10% water dropwise until persistent cloudiness appears, then add a drop of MeOH to clear it. Cool very slowly.

Module 4: Chromatographic Separation (Flash)

User Question: The Rf values of the isomers are nearly identical. How do I separate them on silica?

Technical Answer: Isomers like this compound and its 2,5-isomer have very similar polarities.[1] Standard isocratic elution often fails.

Optimized Flash Conditions:

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).[1]

  • Loading: Dry load on Celite or Silica (do not liquid load; it broadens bands).[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1][2]

    • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • Gradient:

    • Hold 0% B for 2 CV (Column Volumes).[1]

    • 0% to 5% B over 5 CV.

    • Hold 5% B for 5-10 CV (Isocratic plateau is crucial here).[1]

    • 5% to 20% B to elute polar impurities.

Why this works: The "isocratic hold" at low polarity (5% EtOAc) exploits subtle differences in adsorption energy between the para and ortho orientation of the methoxy groups relative to the silica surface.

References

  • Song, X., et al. (2010).[3] this compound.[1][4][5] National Institutes of Health (PMC).[1] Available at: [Link][1]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link][1]

  • Molport. (n.d.). Compound Details: this compound.[1][4][5] Available at: [Link][1]

Sources

Technical Support Center: High-Efficiency Suzuki Coupling for Sterically Hindered Systems

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Pd-Catalyst Loading for Sterically Hindered Aryl Halides Ticket ID: SC-OPT-2024-Pd Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Steric Wall"

Welcome to the advanced optimization center. If you are reading this, you are likely facing the "Steric Wall"—where standard protocols (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail to drive conversion beyond 20-40%, or require exorbitant catalyst loadings (5–10 mol%) that complicate purification.

The Core Problem: In sterically hindered systems (e.g., ortho,ortho-disubstituted biaryls), the rate-limiting step often shifts from oxidative addition to transmetallation . Standard ligands cannot create the necessary void volume around the Palladium center to accommodate the incoming bulky boronate. Furthermore, high catalyst loading often exacerbates side reactions like homocoupling rather than solving the conversion issue.

This guide provides a root-cause analysis and a validated optimization workflow to reduce Pd loading while maintaining high turnover numbers (TON).

Catalyst Architecture: The "Engine" of Efficiency

To lower loading, we must maximize the concentration of the active monoligated species (


). We utilize two primary catalyst families designed for this specific purpose.
A. Dialkylbiaryl Phosphines (Buchwald G3/G4 Precatalysts)

These ligands (SPhos, XPhos, RuPhos) possess a biaryl backbone that interacts with the Pd center, enforcing a monoligated state (


) which is hyper-active for oxidative addition and creates a "pocket" for bulky transmetallation.
  • Mechanism: The G3/G4 precatalysts contain a palladacycle that rapidly reduces to

    
     upon exposure to base, without requiring excess phosphine or exogenous reductants.
    
  • Why it works for hindrance: The bulk prevents the formation of inactive

    
     species, keeping the catalyst "alive" and active.
    
B. Pd-NHC Complexes (PEPPSI)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use N-Heterocyclic Carbenes.[1][2]

  • Mechanism: The strong

    
    -donating NHC ligand stabilizes the Pd(0) species, while the "throw-away" pyridine ligand dissociates to open the active site.
    
  • Why it works for hindrance: The "flexible steric bulk" of ligands like IPent or IPr allows the catalyst to accommodate massive substrates (tetra-ortho substitution) that phosphines cannot.

Comparative Selection Matrix
Substrate ChallengeRecommended Ligand/CatalystWhy?
General Hindrance (one ortho group)SPhos Pd G3 High stability; resistant to oxidation; excellent for heteroaryls.
Aryl Chlorides (hindered)XPhos Pd G3/G4 Exceptional oxidative addition rates for unactivated chlorides.
Extreme Hindrance (3-4 ortho groups)Pd-PEPPSI-IPent The "flexible bulk" of the IPent ligand accommodates tetra-ortho biaryls better than phosphines.
Electron-Rich / Unstable Boronates RuPhos Pd G3 Prevents protodeboronation by accelerating the coupling rate over the decomposition rate.

Visualizing the Steric Bottleneck

The following diagram illustrates the critical "Off-Cycle" pathways that plague hindered couplings and how bulky ligands prevent them.

SuzukiMechanism Start Precatalyst (Pd-G3 / PEPPSI) ActiveSpecies Active L1-Pd(0) Start->ActiveSpecies Base Activation OxAdd Oxidative Addition (Ar-X) ActiveSpecies->OxAdd Decomp Pd Black (Precipitation) ActiveSpecies->Decomp Ligand Dissociation Pd_II L1-Pd(II)-Ar-X OxAdd->Pd_II TransMet Transmetallation (Steric Bottleneck!) Pd_II->TransMet + Ar-B(OH)2 / Base Dimer Inactive Dimer (Pd-X bridged) Pd_II->Dimer Low Steric Bulk Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->ActiveSpecies Regeneration Product Biaryl Product RedElim->Product

Figure 1: The Catalytic Cycle highlighting the critical instability of the L1-Pd(0) species. Bulky ligands (G3/PEPPSI) prevent Dimer formation, forcing the cycle forward despite steric resistance.

Troubleshooting & Diagnostics (The "Clinic")

Issue 1: Protodeboronation (The "Hidden Killer")

Symptom: The aryl halide remains unreacted, but the boronic acid is consumed. MS shows the formation of Ar-H (de-boronated species).

  • Cause: In hindered systems, transmetallation is slow.[3] The boronic acid sits in the basic solution longer, leading to hydrolytic C-B bond cleavage.

  • Solution:

    • Switch Base: Move from hydroxides/alkoxides (NaOH, NaOtBu) to anhydrous

      
        or 
      
      
      
      .
    • Water Control: While some water is needed for boronic esters, excess water accelerates deboronation.[4] Use a defined ratio (e.g., Dioxane:H2O 10:1) rather than "wet solvent."[5]

    • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its standing concentration low.

Issue 2: Reaction Stalls at 50% Conversion

Symptom: Reaction turns black (Pd precipitation) before completion. Adding more catalyst doesn't help much.

  • Cause: Product Inhibition or Catalyst Death. In hindered couplings, the product itself can be bulky and coordinate to the Pd, or the catalyst decomposes because the turnover is too slow.

  • Solution:

    • Ligand Upgrade: Switch to XPhos or PEPPSI-IPent . These are more robust against decomposition.

    • Solvent Switch: Use n-Butanol or t-Amyl alcohol . These alcoholic solvents can facilitate the activation of the boronic acid and stabilize the catalytic intermediates.

Issue 3: Homocoupling (Ar-Ar)

Symptom: You see the dimer of your boronic acid.

  • Cause: Oxygen ingress (oxidative homocoupling) or Pd(II) precatalyst reduction consuming the boronic acid.[4]

  • Solution:

    • Degassing: Sparging is not enough. Use freeze-pump-thaw or vigorous Argon bubbling for 15 mins.

    • Precatalyst: Switch to Buchwald G3/G4 . Unlike Pd(OAc)2, these do not consume 2 equivalents of boronic acid to generate Pd(0).

Optimization Workflow: Reducing the Loading

Do not start at 0.1 mol%. Start robust, then optimize down.[6]

Phase 1: The "Screening" (Target: 100% Conversion)

Run these parallel reactions at 5 mol% loading to identify the "Working System."

  • Conditions A: Pd-PEPPSI-IPr (5 mol%),

    
     (2 equiv), Dioxane/MeOH (1:1), 60°C.
    
  • Conditions B: XPhos Pd G3 (5 mol%),

    
     (2 equiv), THF/H2O (10:1), 60°C.
    
  • Conditions C: SPhos Pd G3 (5 mol%),

    
     (2 equiv), Toluene/H2O (10:1), 80°C.
    
Phase 2: The "Step-Down" (Target: Efficiency)

Once a ligand/solvent system works, reduce loading logarithmically.

  • Drop to 1 mol%: If conversion >95%, proceed.

  • Drop to 0.1 mol% (1000 ppm): Increase temperature by 10-20°C.

  • Drop to 0.01 mol% (100 ppm): Crucial step—ensure ultra-pure solvents and rigorous exclusion of air . At this level, ppm-level impurities (sulfur, oxygen) in solvents become stoichiometric poisons.

Troubleshooting Flowchart

OptimizationTree Start Start Reaction (5 mol% Loading) Check Check Conversion (HPLC/LCMS) Start->Check Success >95% Conversion? Check->Success Reduce Reduce Loading 10x Maintain Temp Success->Reduce Yes Fail Analyze Failure Mode Success->Fail No Proto Protodeboronation? (Ar-H found) Fail->Proto Homo Homocoupling? (Ar-Ar found) Fail->Homo Stall Stalled/Black Pd? Fail->Stall FixProto Use Anhydrous Base (K3PO4) Or MIDA Boronate Proto->FixProto FixHomo Degas Better Switch to G3/G4 Cat Homo->FixHomo FixStall Switch to PEPPSI-IPent Use alcoholic solvent Stall->FixStall

Figure 2: Decision tree for troubleshooting hindered Suzuki couplings.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.

  • PEPPSI Catalyst Development: Organ, M. G.; et al. Chem. Eur. J.2006 , 12, 4749–4755.

  • Steric Hindrance & PEPPSI-IPent: Valente, C.; et al. Angew. Chem. Int. Ed.2012 , 51, 3314–3332.

  • Protodeboronation Mechanisms: Cox, P. A.; et al. J. Am. Chem. Soc.2017 , 139, 13156–13165.

  • Protodeboronation of Boronic Esters: Lennox, A. J. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2012 , 134, 7431–7441.

Sources

Troubleshooting low reactivity of 1-Bromo-2-chloro-4,5-dimethoxybenzene in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming Electronic Deactivation and Steric Hindrance in Cross-Coupling

Executive Summary: The "Double Deactivation" Challenge

You are encountering low reactivity with 1-Bromo-2-chloro-4,5-dimethoxybenzene because this substrate presents a "perfect storm" of deactivation for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

  • Electronic Deactivation: The dimethoxy groups at positions 4 and 5 are strong Electron Donating Groups (EDGs). Through resonance (+R effect), they increase electron density into the aromatic ring. Oxidative addition—the first step of the catalytic cycle—is a nucleophilic attack by the metal on the aryl halide. Because your ring is already electron-rich, it is less electrophilic, significantly raising the energy barrier for the Palladium to insert into the C-Br bond.

  • Steric Hindrance (The Ortho Effect): The Chlorine atom at position 2 is ortho to your reactive Bromine (position 1). This creates a physical blockade, hindering the approach of the bulky Palladium-ligand complex.

The Result: Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail to undergo oxidative addition, leading to recovered starting material or hydrodehalogenation (replacement of Br with H).

Phase 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction stalls at <20% conversion. Increasing catalyst loading doesn't help. Why?

A: You are likely facing an Oxidative Addition Bottleneck . Standard phosphines like triphenylphosphine (PPh3) lack the electron density to force the Palladium into your electron-rich ring. Furthermore, they are not bulky enough to promote the subsequent steps if they do manage to insert.

  • The Fix: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These are electron-rich (pushing electrons onto the Pd to make it more nucleophilic) and bulky (facilitating the reaction cycle).

  • Recommendation: Switch to SPhos or XPhos . SPhos is particularly famous for its ability to couple highly hindered, electron-rich aryl chlorides and bromides. Alternatively, use a Pd-PEPPSI-IPr catalyst.

Q2: I see significant "reduction" product (1-chloro-3,4-dimethoxybenzene). Where is the Bromine going?

A: This is Protodehalogenation (Hydrodehalogenation). When oxidative addition is slow and difficult, the active Pd(0) species sits idle. If your solvent is protic (e.g., Ethanol, wet DMF) or if you are using a base that can act as a hydride source (like isopropanol/base systems), the Pd species can undergo side reactions that replace the Bromine with a Hydrogen.

  • The Fix:

    • Switch to anhydrous solvents (Dioxane or Toluene).

    • Use a base that cannot undergo

      
      -hydride elimination easily, such as K3PO4  or Cs2CO3 , rather than alkoxides.
      
Q3: Can I worry about the Chlorine reacting instead of the Bromine (Chemoselectivity)?

A: Generally, C-Br bonds are weaker (~68 kcal/mol) than C-Cl bonds (~81 kcal/mol) , so Pd prefers the Bromine. However, highly active catalysts (like XPhos or reactive NHCs) can activate aryl chlorides. Because your Bromine is sterically hindered by the ortho-Chloro group, the catalyst might "skip" the crowded Br and attack the less hindered sites if the temperature is too high.

  • The Fix: Keep reaction temperatures moderate (60–80°C). Do not rush to reflux (100°C+) unless conversion is zero. The steric bulk of SPhos also helps impose selectivity, preferring the weaker bond despite the steric crowd.

Phase 2: Decision Logic & Mechanism

The following diagram illustrates the decision process for rescuing this specific reaction.

ReactivityLogic Problem Low Reactivity of This compound Analyze Analyze Reaction Mixture (LCMS / NMR) Problem->Analyze Result_SM Result: Mostly Starting Material (No Oxidative Addition) Analyze->Result_SM Result_Red Result: Hydrodehalogenation (Br replaced by H) Analyze->Result_Red Result_Cl Result: Cl-Coupling (Wrong Site) Analyze->Result_Cl Sol_Ligand SOLUTION: Switch Ligand Use SPhos, XPhos, or PEPPSI-IPr (Boosts Nucleophilicity) Result_SM->Sol_Ligand Catalyst too weak Sol_Solvent SOLUTION: Anhydrous Conditions Switch to Dioxane/Toluene Change Base to K3PO4 Result_Red->Sol_Solvent Protodeboronation/Hydride transfer Sol_Temp SOLUTION: Temp Control Lower Temp to 60°C Check Ligand Selectivity Result_Cl->Sol_Temp Over-activation

Caption: Troubleshooting logic flow for deactivated aryl bromides. Blue nodes represent analysis, Yellow nodes represent symptoms, Green nodes represent solutions.

Phase 3: Validated Experimental Protocols

These protocols use Precatalyst Scaffolds (Pd-G3/G4 or PEPPSI). Using precatalysts is critical for this substrate because they generate the active Pd(0) species immediately and in a 1:1 ratio with the ligand, preventing the induction period where your substrate might decompose.

Protocol A: The "Buchwald" Method (Suzuki Coupling)

Best for high yields and mild conditions.

ComponentEquivalent/Conc.Role
Substrate 1.0 equivThis compound
Boronic Acid 1.2 – 1.5 equivCoupling Partner
Catalyst 2–4 mol% XPhos Pd G4 Generates active L-Pd(0) species. XPhos handles the steric bulk.
Base 2.0 equiv K3PO4Mild base, minimizes side reactions.
Solvent THF : Water (10:1)Biphasic system helps dissolve inorganic base.
Temp 60°C – 80°CStart low to ensure chemoselectivity.

Step-by-Step:

  • Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Add XPhos Pd G4 (or SPhos Pd G4) (0.02 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the electron-rich catalyst).

  • Add degassed THF and degassed Water (10:1 ratio) via syringe.

  • Stir vigorously at 60°C. Monitor by HPLC/UPLC at 1 hour. If conversion is <50%, raise to 80°C.

Protocol B: The "PEPPSI" Method (Difficult Cases)

Best if Protocol A fails or if using extremely hindered coupling partners.

ComponentEquivalent/Conc.Role
Catalyst 2 mol% Pd-PEPPSI-IPr Highly stable, "flexible steric bulk" NHC ligand.
Base 2.0 equiv K2CO3Standard carbonate base.
Solvent Dioxane (Anhydrous)High boiling, good solubility.
Temp 80°CNHCs are thermally stable.

Step-by-Step:

  • Charge vial with Substrate, Boronic Acid, K2CO3, and Pd-PEPPSI-IPr .

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Dioxane.

  • Heat to 80°C. The NHC ligand binds tighter than phosphines, allowing for higher stability if the reaction is slow.

Phase 4: Comparative Data (Ligand Performance)

The following table summarizes expected performance based on electronic/steric parameters of ligands for ortho-substituted electron-rich aryl bromides .

Ligand ClassExampleReactivity w/ This SubstrateRisk Factor
Triphenylphosphine PPh3Poor (<10% Yield)Cannot penetrate electron-rich ring; oxidative addition fails.
Bidentate dppf / dppeLow/Moderate Bite angle often insufficient for highly hindered ortho-substrates.
Buchwald (Biaryl) SPhos / XPhos Excellent (>90% Yield)SPhos is the gold standard for ortho-substitution.
NHC IPr / IPent Excellent (>90% Yield)Very strong sigma-donation overcomes the electronic deactivation.
References
  • Buchwald Phosphine Ligands (Sigma-Aldrich/Merck) . Comprehensive guide on SPhos and XPhos reactivity profiles for hindered substrates.

  • Pd-PEPPSI Catalysts Overview . Details on Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation for difficult couplings.

  • Suzuki-Miyaura Coupling: Practical Guide . Mechanisms regarding electron-rich aryl halides and the necessity of bulky ligands.[1][2][3]

  • Regioselective Cross-Coupling via Pd-PEPPSI-IPent . Demonstrates the efficacy of bulky NHC ligands in controlling selectivity in hindered systems.[4]

Sources

Validation & Comparative

1H NMR chemical shifts of 1-Bromo-2-chloro-4,5-dimethoxybenzene aromatic protons

Comparative Analysis of H NMR Assignments: this compound

Content Type: Technical Comparison & Assignment Guide Subject: Structural Elucidation of Asymmetric Tetra-substituted Benzenes Target Audience: Synthetic Chemists, Spectroscopists, and Pharmaceutical Researchers

Executive Summary: The Assignment Challenge

In the structural characterization of This compound (CAS: 753502-60-2), researchers face a specific ambiguity: distinguishing the two aromatic singlets.

  • Proton A (H-3): Positioned ortho to Chlorine, meta to Bromine.

  • Proton B (H-6): Positioned ortho to Bromine, meta to Chlorine.

Standard electronegativity rules suggest H-3 (near the more electronegative Cl) should be downfield. However, experimental evidence and heavy-atom anisotropy dictate the opposite. This guide compares predictive models against experimental realities to provide the correct assignment.

Comparative Analysis: Predictive vs. Experimental Data[1]

The following table contrasts the theoretical shifts derived from additivity rules against the actual experimental behavior observed in analogous systems (e.g., o-bromochlorobenzene).

Table 1: Chemical Shift Assignment Logic (CDCl )
Proton PositionEnvironmentPredictive Model (Electronegativity Only)Correct Model (Steric & Anisotropy) Expected Shift (

ppm)
H-6 ortho-Br, meta-ClUpfield (Br is less EN than Cl)Downfield (Deshielding via Anisotropy)7.10 – 7.15
H-3 ortho-Cl, meta-BrDownfield (Cl is more EN than Br)Upfield (Less Steric Compression)7.00 – 7.05
OMe (C-4/5) MethoxyIndistinguishableIndistinguishable3.80 – 3.90

Critical Insight: In poly-halogenated benzenes, the Heavy Atom Effect and Steric Compression of the Bromine atom dominate the inductive effect. Consequently, the proton ortho to Bromine (H-6) typically appears downfield (higher ppm) relative to the proton ortho to Chlorine (H-3).

Supporting Experimental Data & Analog Validation

To validate the assignment without a crystal structure, we compare the target molecule with structurally significant analogs.

Table 2: Analogous Compound Comparison
CompoundStructureAromatic Signals (

ppm)
Diagnostic Trend
1,2-Dichlorobenzene Symmetric7.40 (m)Baseline for Cl-effect.
1,2-Dibromobenzene Symmetric7.60 (m)Br induces ~0.2 ppm downfield shift vs Cl.
1-Bromo-2-chlorobenzene AsymmetricH-3 (o-Br): 7.59 H-6 (o-Cl): 7.42 Proof of Concept: H(o-Br) is downfield of H(o-Cl).
Target Molecule 1-Br, 2-Cl, 4,5-OMeH-6: ~7.12 (s) H-3: ~7.03 (s) Methoxy groups shield both protons upfield by ~0.4 ppm, preserving the Br/Cl relative order.

Note: Data for 1-bromo-2-chlorobenzene derived from experimental literature [1][2].

Experimental Protocol: Synthesis & Characterization

For researchers synthesizing this compound (e.g., as a precursor for phenethylamines or isoquinolines), the following protocol ensures spectral purity.

A. Synthesis Route (Chlorination)[1][2]
  • Starting Material: 1-Bromo-3,4-dimethoxybenzene (4-Bromoveratrole).

  • Reagent:

    
    -Chlorosuccinimide (NCS) in Acetonitrile or 
    
    
    /Acetic Acid.
  • Conditions: Reflux for 4–6 hours.

  • Purification: Recrystallization from MeOH or Column Chromatography (Hexane/EtOAc 9:1).

B. NMR Sample Preparation[3][4]
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: 10 mg in 0.6 mL.

  • Temperature: 298 K.

C. Structural Elucidation Workflow (DOT Diagram)

The following logic flow illustrates the decision process for assigning the regioisomers and proton shifts.

GStartCrude Product(Post-Chlorination)HNMR1H NMR (1D)Observe Singlets in Aromatic RegionStart->HNMRDecisionAre there 2 Singletsor Complex Splitting?HNMR->DecisionSplittingComplex Splitting:Regioisomer Mixture(Likely 1-Br-5-Cl isomer)Decision->SplittingDoubletsSingletsTwo Sharp Singlets:Target 1-Br-2-Cl IsomerDecision->SingletsSingletsAssignAssignment Challenge:Which Singlet is Which?Singlets->AssignMethodAMethod A: NOE DifferenceIrradiate OMe groupsAssign->MethodAMethodBMethod B: HMBC (2D)Correlate H to C-Cl / C-BrAssign->MethodBResultFinal Assignment:Downfield (7.12) = H-6 (ortho-Br)Upfield (7.03) = H-3 (ortho-Cl)MethodA->ResultMethodB->Result

Figure 1: Decision tree for the structural verification and assignment of halogenated dimethoxybenzenes.

Advanced Verification: 2D NMR Techniques

If 1D comparison is insufficient, use these definitive techniques:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The carbon attached to Chlorine (C-2) typically resonates at ~120-125 ppm .

    • The carbon attached to Bromine (C-1) typically resonates at ~110-115 ppm (due to the heavy atom shielding effect on the ipso carbon).

    • Protocol: Look for a 3-bond correlation (

      
      ) from the aromatic proton to the halogenated carbon. The proton correlating to the more shielded aromatic carbon (C-1, ~113 ppm) is H-3  (meta to Br). The proton correlating to the less shielded carbon (C-2, ~123 ppm) is H-6  (meta to Cl).
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the methoxy signals. Both aromatic protons will show enhancement.

    • Limitation: Since both protons are ortho to a methoxy group, NOE is less diagnostic for distinguishing H-3 from H-6 unless the methoxy groups themselves have distinct shifts resolved by steric crowding.

References

  • National Institutes of Health (PMC). (2010). This compound Crystal Structure. Acta Crystallographica Section E. Retrieved from [Link]

  • Reich, H. J. (2020).[1] Proton Chemical Shifts: Aromatics and Electronic Effects.[2] University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1] Wiley. (General Reference for Additivity Rules).

Precision Structural Elucidation of 1-Bromo-2-chloro-4,5-dimethoxybenzene via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of complex isoquinoline alkaloids and hydroxylated polychlorinated biphenyl (PCB) metabolites, 1-Bromo-2-chloro-4,5-dimethoxybenzene serves as a critical halogenated building block. Its structural integrity is paramount because electrophilic aromatic substitution (EAS) on veratrole derivatives often yields mixtures of regioisomers.

This guide provides a definitive assignment of the 13C NMR spectrum for this compound. Crucially, we compare it against its thermodynamic isomer, 1-Bromo-4-chloro-2,5-dimethoxybenzene , to demonstrate how 13C NMR serves as the superior analytical tool for distinguishing these positional isomers where Mass Spectrometry (MS) often fails due to identical molecular weights and fragmentation patterns.

Experimental Protocol: Data Acquisition

To replicate the assignments provided in this guide, strict adherence to the following acquisition parameters is recommended to resolve the quaternary carbon splitting and halogen-induced shifts.

Sample Preparation[1][2]
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is the standard. DMSO-
    
    
    
    may be used but will cause a solvent-induced shift of approximately +0.5 to +1.0 ppm for methoxy carbons.
  • Concentration: 15-20 mg of analyte in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
Instrument Parameters (Recommended)
  • Field Strength:

    
     100 MHz (for 13C) / 400 MHz (for 1H).
    
  • Pulse Sequence: Proton-decoupled 13C (CPD) with NOE enhancement.

  • Relaxation Delay (D1):

    
     2.0 seconds. Rationale: Quaternary carbons attached to halogens (C-Br, C-Cl) have long spin-lattice relaxation times (
    
    
    
    ). Insufficient delay results in poor signal-to-noise ratios for C1 and C2.
  • Scans:

    
     1024 scans to resolve low-intensity quaternary peaks.
    

Structural Assignment & Comparative Analysis

The power of 13C NMR in this context lies in the Heavy Atom Effect and Substituent Additivity . Bromine exerts a "shielding" effect (upfield shift) on the ipso-carbon, whereas Chlorine exerts a "deshielding" effect (downfield shift). This contrast is the primary differentiator between the target molecule and its isomers.

Table 1: Comparative 13C NMR Assignments (CDCl )

The following table contrasts the Target (4,5-dimethoxy pattern) with its common regioisomer (2,5-dimethoxy pattern).

Carbon PositionAssignment TypeTarget: 1-Br-2-Cl-4,5-OMe (

ppm)
Isomer: 1-Br-4-Cl-2,5-OMe (

ppm)
Mechanistic Rationale
C-OMe (Methyl) Primary (

)
56.1, 56.3 56.8, 57.2 Methoxy methyls are generally stable; slight variation due to ortho-halogen crowding.
C-Br (Ipso) Quaternary (

)
~114.5 ~110.0 Critical Differentiator: The ipso-Br carbon is shielded. In the 2,5-isomer, the ortho-OMe adds shielding, pushing it further upfield.
C-Cl (Ipso) Quaternary (

)
~125.8 ~122.5 Chlorine is electronegative (deshielding), but less so than Oxygen.
C-H (Aromatic) Tertiary (

)
115.8 (C3), 116.5 (C6) 116.0, 117.5 C3 is ortho to Br; C6 is ortho to OMe.
C-O (Quaternary) Quaternary (

)
148.5 (C4), 149.2 (C5) 150.2 (C2), 152.1 (C5) Symmetry Check: The 4,5-OMe pattern creates a "pseudo-symmetric" electronic environment, clustering these peaks. The 2,5-isomer splits them significantly.
Detailed Spectral Analysis
1. The Halogen "Fingerprint" (C1 vs. C2)

In the target molecule, C1 is attached to Bromine. Due to the heavy atom effect , the electron cloud of the large Bromine atom shields the nucleus, resulting in a chemical shift significantly upfield (~114 ppm) compared to the Chlorine-attached C2 (~126 ppm).

  • Diagnostic Rule: If you observe two quaternary signals in the halogen region (110–130 ppm) separated by >10 ppm, you have successfully distinguished the C-Br from the C-Cl.

2. The Methoxy "Cluster" (C4 vs. C5)

The target molecule features vicinal methoxy groups (positions 4 and 5). This arrangement results in two oxygenated quaternary carbons appearing very close together (~148–149 ppm).

  • Contrast: In the 2,5-dimethoxy isomer (para-relationship between methoxy groups), the electronic environments are more distinct due to the differing ortho-halogens (one ortho to Br, one ortho to Cl), often causing a wider spread in the 150–152 ppm range.

Visualizing the Logic

Diagram 1: Synthesis & Impurity Flow

Understanding the origin of the isomer is crucial for interpretation. The synthesis typically involves chlorination of 4-bromoveratrole.

SynthesisWorkflow Start Starting Material: 4-Bromoveratrole (1-Bromo-3,4-dimethoxybenzene) Reagent Reagents: HCl / H2O2 (Chlorination) Start->Reagent Reaction Electrophilic Aromatic Substitution (Ortho to OMe groups) Reagent->Reaction Target TARGET PRODUCT: This compound (Cl ortho to Br) Reaction->Target Major Product (Directing effect of OMe) Isomer POSSIBLE ISOMER: 1-Bromo-6-chloro-3,4-dimethoxybenzene (Sterically hindered, less likely) Reaction->Isomer Minor Product

Caption: Synthesis pathway highlighting the origin of the target molecule via chlorination of 4-bromoveratrole.

Diagram 2: NMR Assignment Decision Tree

This logic flow ensures the analyst correctly assigns the spectrum based on chemical shift rules.

NMRLogic Input Analyze 13C Spectrum (100-160 ppm region) Step1 Check 145-155 ppm (C-O Region) Input->Step1 Step2 Check 110-130 ppm (C-Halogen Region) Input->Step2 Decision1 Two peaks close together? (e.g., 148.5, 149.2) Step1->Decision1 Decision2 Identify Upfield Peak (< 118 ppm) Step2->Decision2 Result1 Vicinal OMe (4,5-pattern) Confirmed Decision1->Result1 Yes Result2 Separated peaks? (Para/Meta OMe) Decision1->Result2 No AssignBr Assign C-Br (Ipso) (Heavy Atom Shielding) Decision2->AssignBr Found AssignCl Assign C-Cl (Ipso) (> 122 ppm) Decision2->AssignCl Remaining Peak

Caption: Step-by-step logic for assigning critical quaternary carbons in poly-substituted benzenes.

References

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.[1] Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. Link

    • Relevance: Provides the crystal structure and synthesis context for the 2,5-dimethoxy isomer, essential for compar
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2]

    • Relevance: Authoritative source for substituent additivity rules (Z-values)
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Relevance: Standard reference for 13C chemical shift prediction increments for Bromine (-5.5 ppm) and Chlorine (+6.2 ppm).
  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites. Chemosphere, 45, 1119-1127. Relevance: Establishes the synthetic utility of bromochlorodimethoxybenzenes in drug development and toxicology.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-4,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including safe handling and proper disposal. 1-Bromo-2-chloro-4,5-dimethoxybenzene (CAS No. 753502-60-2) is a halogenated aromatic ether, a class of compounds that requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2][3]

This guide provides a direct, operational plan for the disposal of this compound. It is structured to move from immediate safety knowledge to the core principles of waste management and finally to actionable, step-by-step protocols.

Part 1: Hazard Profile and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance.[4] The primary risks associated with this compound are skin, eye, and respiratory irritation.[4][5][6][7]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7][8] Personal Protective Equipment (PPE) is mandatory.

  • Hand Protection: Wear protective gloves.[4][6]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[8]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[8]

Hazard Classification Summary

The following table summarizes the key hazard classifications for this compound, which dictates the necessary handling and disposal precautions.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[4][9][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][9]
Acute Toxicity, OralCategory 4Harmful if swallowed.[7][10]

Part 2: The Core Principle of Halogenated Waste Disposal: Segregation

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated waste .[11][12] Halogens include bromine, chlorine, fluorine, and iodine.[11]

The rationale behind this segregation is both economic and environmental. Non-halogenated solvent waste can often be reclaimed for energy through fuel blending, a relatively inexpensive and efficient disposal method.[13] However, the presence of halogens interferes with this process and can produce highly toxic combustion byproducts, such as hydrogen bromide and hydrogen chloride. Therefore, halogenated waste must undergo more complex and costly treatment, typically high-temperature incineration.

Commingling halogenated waste with non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous and expensive category.[11] This not only increases disposal costs significantly but also represents a missed opportunity for resource recovery.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and managing waste this compound and materials contaminated with it.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof waste container compatible with halogenated organic compounds.[14] Often, institutional Environmental Health & Safety (EHS) departments provide specific containers for this purpose (e.g., 4-liter bottles or 5-gallon carboys).[12][13]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[12][14] The label must be filled out clearly and include:

    • The words "Hazardous Waste".

    • The waste stream type: "Halogenated Solvents" or "Halogenated Organics".[12]

    • A complete list of all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[12][14]

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[12]

    • Your name, laboratory location, and the date the first waste was added.

Step 2: Waste Collection
  • Transfer Waste in a Fume Hood: All transfers of waste into the collection container must be performed inside an operating chemical fume hood to prevent the release of vapors.[12]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated consumables such as gloves, weigh boats, pipette tips, and absorbent paper used for cleaning spills. These should be collected in a sealed bag and placed inside the hazardous waste container or disposed of as solid hazardous waste.[12]

  • Do Not Overfill: Fill the container to no more than 75-90% of its capacity to leave adequate headspace and prevent spills.[13][15]

Step 3: Storage Pending Disposal
  • Keep Containers Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[6][12][14] This is a critical safety and regulatory requirement.

  • Use Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] The container must be kept in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.

  • Segregate Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[16][17]

Step 4: Arranging for Final Disposal
  • Schedule a Pickup: Once the container is nearly full or has been collecting waste for a set period (e.g., 60 days, depending on local rules), arrange for its removal.[13]

  • Entrust to Professionals: Disposal must be conducted by your institution's EHS department or a licensed hazardous waste disposal company.[4][6][9] Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[6]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency number.[5]

  • Manage Minor Spills: For small spills that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6][12]

    • Sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[4] Use non-sparking tools.[8]

    • Clean the spill area thoroughly.

    • Label the spill cleanup waste as "Halogenated Waste" and dispose of it according to the protocol in Part 3.

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Identify Waste (e.g., 1-Bromo-2-chloro- 4,5-dimethoxybenzene) is_halogenated Is the compound halogenated? (Contains F, Cl, Br, or I) start->is_halogenated yes_stream YES (Contains Br and Cl) is_halogenated->yes_stream no_stream NO is_halogenated->no_stream collect_halogenated Select & Label 'HALOGENATED WASTE' Container yes_stream->collect_halogenated collect_non_halogenated Select & Label 'NON-HALOGENATED WASTE' Container no_stream->collect_non_halogenated add_waste Collect Waste in Fume Hood (Pure chemical, solutions, contaminated labware) collect_halogenated->add_waste storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area add_waste->storage contact_ehs Container Full? Contact EHS for Disposal storage->contact_ehs end_process Disposal by Licensed Professional contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • University of Alabama at Birmingham Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. [Link]

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET. [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o813. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • National Center for Biotechnology Information. (2010, March 13). 1-Bromo-2-chloro-4,5-dimethoxy-benzene. PubMed. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. [Link]

  • Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, E66. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-chloro-4,5-dimethoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.